Guanfacine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYECXYGUIODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-47-2 (Parent) | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045157 | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29110-48-3, 29110-47-2 | |
| Record name | Guanfacine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanfacine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Guanfacine Hydrochloride
Selective Alpha-2A Adrenergic Receptor Agonism
Guanfacine (B1203898) exhibits a distinct profile as a selective agonist for the alpha-2A (α2A) adrenergic receptor subtype. psychscenehub.commanagedhealthcareexecutive.com This selectivity is fundamental to its mechanism of action, concentrating its effects on postsynaptic neurons in brain regions like the PFC, where α2A receptors are densely expressed. actaspsiquiatria.es
Guanfacine demonstrates a significantly higher binding affinity for the α2A-adrenergic receptor compared to the α2B and α2C subtypes. psychscenehub.com Research indicates that its affinity for α2A receptors is approximately 15 to 20 times greater than for the α2B or α2C subtypes. psychscenehub.comyoutube.com Some studies suggest this selectivity is even more pronounced, with an affinity for α2A receptors being about 20 times greater than for α2C and 60 times greater than for α2B receptors. actaspsiquiatria.es This preferential binding to the α2A subtype is a key characteristic of its pharmacological profile. youtube.com
| Receptor Subtype | Relative Selectivity Factor (Compared to α2A) | Source |
|---|---|---|
| α2A | 1 (Reference) | psychscenehub.com |
| α2B | ~15-60 times lower affinity than α2A | psychscenehub.comactaspsiquiatria.es |
| α2C | ~15-20 times lower affinity than α2A | psychscenehub.comactaspsiquiatria.es |
When compared to clonidine (B47849), another alpha-2 adrenergic agonist, guanfacine displays a more selective affinity for the α2A receptor subtype. droracle.ainih.gov Clonidine is a non-selective agonist, meaning it binds to all three alpha-2 receptor subtypes (α2A, α2B, and α2C) with less differentiation. psychscenehub.comyoutube.com In contrast, guanfacine's targeted action on α2A receptors is significantly more pronounced. youtube.com Studies in rat brain regions have shown that guanfacine can be up to 8 times more selective for alpha-2 adrenoceptors than clonidine. nih.gov Other research suggests guanfacine has an α2/α1-selectivity ratio 25 times higher than that of clonidine, further highlighting its specific receptor interaction profile. nih.gov
| Compound | Receptor Selectivity Profile | Key Characteristics | Source |
|---|---|---|---|
| Guanfacine | Selective for α2A subtype | 15-20x higher affinity for α2A than α2B/α2C. | psychscenehub.com |
| Clonidine | Non-selective for α2 subtypes | Activates α2A, α2B, and α2C receptors. Also binds to imidazoline (B1206853) receptors. | psychscenehub.comyoutube.com |
Postsynaptic Mechanism of Action
Guanfacine's therapeutic effects are primarily mediated through its action on postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex. nih.govactaspsiquiatria.esyale.edu This contrasts with other agents that may act primarily on presynaptic mechanisms. nih.govresearchgate.net
The α2A-adrenergic receptors in the prefrontal cortex are coupled to inhibitory G-proteins (Gi). actaspsiquiatria.es Upon stimulation by guanfacine, these receptors inhibit the enzyme adenylyl cyclase. researchgate.netactaspsiquiatria.es This enzymatic inhibition leads to a decrease in the intracellular production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.netactaspsiquiatria.es By mimicking the action of norepinephrine (B1679862) at these postsynaptic receptors, guanfacine effectively reduces intracellular cAMP levels. researchgate.netmedscape.org
The reduction in cAMP has a direct impact on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. researchgate.netmedscape.org These ion channels, often referred to as "pacemaker channels," are located on the dendritic spines of PFC pyramidal neurons, in close proximity to the α2A receptors. medscape.orgresearchgate.net HCN channels are opened by cAMP; therefore, when guanfacine stimulation leads to decreased cAMP levels, these channels close. nih.govresearchgate.netmedscape.org
The closure of HCN channels is a critical step in strengthening synaptic transmission in the prefrontal cortex. medscape.org When open, HCN channels create a "leak" of cations, which weakens synaptic inputs and can impair the connectivity of pyramidal neuron networks. researchgate.netmedscape.org By closing these channels, guanfacine prevents this leakage, thereby strengthening the synaptic signal and enhancing the connectivity and efficacy of neuronal communication within the PFC. researchgate.netnih.gov This fortified network connectivity leads to an increase in the task-related firing of PFC neurons, which is believed to underpin the improvements in cognitive functions such as working memory and attention. nih.govyale.eduresearchgate.net This mechanism allows guanfacine to directly improve executive functions governed by the prefrontal cortex. medscape.org
Promotion of Dendritic Spine Growth and Maturation in Pyramidal Neurons of the Medial Prefrontal Cortex
Guanfacine hydrochloride has been shown to play a significant role in the structural plasticity of neurons within the medial prefrontal cortex (mPFC). Research indicates that stimulation of α(2A)-adrenoceptors (α(2A)-ARs) by guanfacine promotes the maturation of dendritic spines on pyramidal neurons in this region. nih.govresearchgate.net Dendritic spines are small membranous protrusions that receive excitatory synaptic inputs, and their morphology is closely linked to synaptic strength and cognitive functions like learning and memory. nih.gov
Studies using cultured mPFC neurons from rodents have demonstrated that guanfacine treatment leads to a significant increase in the proportion of mature spine types, such as stubby and mushroom spines. nih.gov This morphological change is accompanied by an enlargement of the spine head size, which is indicative of stronger synaptic connections. nih.gov In parallel with these structural changes, guanfacine enhances the expression of postsynaptic density protein 95 (PSD95), a key scaffolding protein in the postsynaptic density, without altering the expression of the presynaptic protein synapsin. nih.gov These effects are blocked by the α(2)-AR antagonist yohimbine, confirming the role of α(2A)-ARs in this process. nih.gov
Furthermore, guanfacine has demonstrated protective effects on dendritic spine integrity under conditions of chronic stress. nih.govresearchgate.net Chronic stress is known to cause a loss of dendritic spines from layer II/III pyramidal cells in the rat mPFC. nih.gov Daily administration of guanfacine has been found to prevent this stress-induced loss of spines and preserve working memory performance. nih.govresearchgate.net In non-stressed animals, guanfacine treatment has also been observed to increase dendritic spine density in distal apical and basal dendrites. researchgate.net
The table below summarizes key research findings on the effects of guanfacine on dendritic spine morphology.
| Experimental Model | Key Findings | Reference |
| Cultured rodent mPFC neurons | Increased number of mature (stubby and mushroom) spines; Enlarged spine head size; Enhanced expression of PSD95. | nih.gov |
| Rats exposed to chronic restraint stress | Prevented stress-induced loss of dendritic spines in layer II/III pyramidal neurons of the prelimbic PFC; Preserved working memory. | researchgate.net |
| Non-stressed rats | Increased spine density in distal apical and basal dendrites. | researchgate.net |
Presynaptic Actions and Noradrenaline Release Modulation
Guanfacine's interaction with presynaptic α(2A)-adrenergic receptors plays a crucial role in modulating norepinephrine (noradrenaline) release, thereby influencing neuronal communication and physiological processes.
Reduction in Norepinephrine Release from Sympathetic Nerve Endings
A primary mechanism of guanfacine's action, particularly in the peripheral nervous system, is the reduction of norepinephrine release from sympathetic nerve endings. patsnap.com By activating presynaptic α(2A)-autoreceptors on sympathetic neurons, guanfacine initiates a negative feedback loop that inhibits the further release of norepinephrine. researchgate.net This action leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced peripheral vascular resistance and a decrease in blood pressure. patsnap.commedcentral.com
Influence on Locus Coeruleus Activity and Norepinephrine Release
However, the long-term effects of guanfacine on the noradrenergic system are more complex. Chronic administration of therapeutically relevant doses of guanfacine has been shown to lead to a downregulation of α(2A)-adrenoceptors in the LC. mdpi.com This neuroadaptive change can attenuate the inhibitory function of the autoreceptors, potentially leading to an enhanced basal release of norepinephrine in projection areas like the orbitofrontal cortex over time. mdpi.com Therefore, while the acute effect of guanfacine is to decrease LC activity and norepinephrine release, chronic treatment may paradoxically enhance catecholaminergic transmission through receptor downregulation. mdpi.com
Interaction with Other Receptor Systems
Imidazoline Receptor Binding
Compared to other α(2)-agonists like clonidine, guanfacine demonstrates significantly lower affinity for imidazoline receptors. nih.govnih.gov Clonidine binds with high affinity to both α(2)-adrenergic and imidazoline receptors, and its activity at imidazoline receptors is thought to contribute to some of its cardiovascular and sedative effects. nih.govyoutube.com Guanfacine's greater selectivity for the α(2A)-adrenergic receptor subtype over imidazoline receptors may account for its different side-effect profile, including less potent hypotensive and sedative effects when compared directly with clonidine. nih.govnih.gov
| Compound | Receptor Affinity Profile | Reference |
| Guanfacine | High selectivity for α(2A)-adrenergic receptors; Low affinity for imidazoline receptors. | nih.govnih.gov |
| Clonidine | High affinity for α(2A), α(2B), and α(2C)-adrenergic receptors; High affinity for imidazoline receptors. | nih.govnih.gov |
Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Research
Recent research has identified guanfacine as a novel agonist for the Trace Amine-Associated Receptor 1 (TAAR1). nih.govdntb.gov.uanih.gov TAAR1 is a G-protein-coupled receptor that responds to trace amines and plays a modulatory role in monoaminergic systems. nih.gov Computational modeling and in vitro assays have demonstrated that guanfacine exhibits nanomolar activity at TAAR1. dntb.gov.uanih.govresearchgate.net
This finding is significant because the activation of TAAR1 and the activation of α(2)-adrenoceptors can have opposing effects on intracellular signaling pathways, specifically on cyclic adenosine monophosphate (cAMP) levels. reddit.com While α(2)-adrenoceptor activation typically inhibits adenylyl cyclase and decreases cAMP, TAAR1 activation can stimulate cAMP production. researchgate.netreddit.com The dual activity of guanfacine on both α(2A)-adrenergic receptors and TAAR1 suggests a more complex mechanism of action than previously understood. nih.govnih.gov This area of research is ongoing, and the interplay between these two receptor systems may be crucial for a comprehensive understanding of guanfacine's pharmacological effects. nih.govnih.gov
5-HT2B Receptor Affinity and Potential Implications
Beyond its well-characterized effects on adrenergic receptors, this compound also exhibits notable affinity for the serotonin (B10506) 5-HT2B receptor, where it acts as a potent agonist. wikipedia.orgnih.gov This interaction is a significant aspect of its pharmacological profile, distinguishing it from other alpha-2A adrenergic agonists and carrying potential clinical implications. wikipedia.orgnih.gov
Detailed Research Findings
The interaction of guanfacine with the 5-HT2B receptor was highlighted in a large-scale screening study of approximately 2,200 U.S. Food and Drug Administration (FDA)-approved or investigational medications. nih.govutmb.edu This research was designed to identify compounds that act as 5-HT2B receptor agonists, a property associated with the risk of developing valvular heart disease (VHD) for some medications like fenfluramine (B1217885). nih.govutmb.edu The screening identified 27 compounds as 5-HT2B receptor agonists, and among these was guanfacine. nih.gov
Further functional profiling of these compounds revealed that guanfacine possesses potent 5-HT2B agonist activity. wikipedia.org In functional assays, known valvulopathogens demonstrated efficacy at concentrations as low as 30 nM. nih.gov While guanfacine was identified as a potent agonist, it is important to note that despite its long history of use for hypertension and off-label for ADHD, there have been no reported cases of valvulopathy associated with the drug in searches of the FDA's Adverse Event Reporting System (AERS) or in the medical literature. fda.gov
Binding Affinity Data
The affinity of a compound for a receptor is often quantified by the dissociation constant (Ki), which indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Note: The Ki value is based on available data which may vary between studies. drugbank.com
Potential Implications
The agonism of guanfacine at the 5-HT2B receptor is a subject of scientific interest primarily due to the established link between potent 5-HT2B agonism and drug-induced VHD. nih.gov This serious side effect involves a fibrotic process on heart valves, and has led to the withdrawal of drugs like fenfluramine from the market. nih.gov The mechanism is believed to involve the activation of 5-HT2B receptors on human heart valve interstitial cells, which stimulates a proliferative response similar to the fibrosis seen in VHD. nih.govutmb.edu
The discovery that guanfacine is a potent 5-HT2B agonist has raised theoretical concerns about a similar risk. wikipedia.org However, the lack of clinical evidence of VHD in patients treated with guanfacine suggests that agonist activity alone may not be sufficient to cause this adverse effect, or that the specific functional selectivity profile of guanfacine at the receptor differs from that of known valvulopathogens. nih.govfda.gov It has been suggested that patterns of 5-HT2B receptor functional selectivity could be key in determining a compound's likelihood of inducing valvular heart disease. nih.gov Therefore, while the 5-HT2B affinity of guanfacine is a critical pharmacological characteristic, its clinical significance regarding cardiac valvulopathy remains unproven and is an area for ongoing pharmacovigilance. fda.gov
Neurobiological Effects of Guanfacine Hydrochloride
Impact on Prefrontal Cortex Functioning
The prefrontal cortex is integral to executive functions, including attention, planning, impulse control, and working memory. semanticscholar.org Guanfacine's action on this brain region leads to enhancements in these cognitive domains.
Guanfacine (B1203898) strengthens the connections within the prefrontal cortical network by stimulating postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal cells. semanticscholar.orgnih.gov This stimulation inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn closes nearby hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels. wikipedia.orgresearchgate.net The closure of these channels enhances the effectiveness of glutamatergic synaptic inputs, leading to increased network firing and greater top-down control over attention and behavior. semanticscholar.orgnih.gov This process ultimately strengthens the regulatory function of the prefrontal cortex. droracle.ai Furthermore, stimulation of these alpha-2A receptors has been shown to promote the growth and maturation of dendritic spines on pyramidal neurons in the medial prefrontal cortex, which are associated with learning and memory. researchgate.net
Guanfacine is hypothesized to improve the signal-to-noise ratio in the processing of environmental stimuli. nih.govcacap-acpea.org By acting on α2A-receptors within the cortex, it is thought to enhance the ability to focus on a specific stimulus while filtering out irrelevant "noise," particularly during periods of low arousal. cacap-acpea.orgtandfonline.com This enhanced signal discrimination is believed to contribute to improvements in working memory, planning, organization, and response inhibition. nih.govresearchgate.net
Guanfacine has been shown to modulate several key executive functions. semanticscholar.org Research in both animal models and human subjects indicates that it can improve working memory, attention regulation, and behavioral inhibition. wikipedia.orgyale.edu Studies in early abstinent cocaine-dependent individuals, for instance, demonstrated that guanfacine improved performance on tasks measuring inhibitory control and attentional shifting. nih.gov By strengthening the prefrontal cortex's top-down control, guanfacine helps to regulate attention, emotion, and behavior. droracle.aiyale.edudroracle.ai These improvements are linked to its ability to enhance delay-related neural firing in the prefrontal cortex. cacap-acpea.orgtandfonline.com
Guanfacine positively influences behavioral inhibition and planning, which are core executive functions. nih.gov By enhancing prefrontal cortical regulation, it helps to control impulsive actions and improve the ability to plan and organize behavior. semanticscholar.orgnih.gov This is supported by findings that show guanfacine can reduce symptoms of hyperactivity and impulsivity. patsnap.com Its effects on the prefrontal cortex are believed to underlie these improvements in behavioral control. nih.gov
Neurotransmitter Systems Interactions
The primary mechanism of guanfacine hydrochloride involves the noradrenergic system through its selective agonism of α2A-adrenergic receptors. wikipedia.orgtga.gov.au These receptors are highly concentrated in the prefrontal cortex and locus coeruleus. nih.govcacap-acpea.org Guanfacine's action is primarily at the postsynaptic level, where it modulates synaptic function and strengthens prefrontal cortex network connectivity. researchgate.net
While its main effects are on the norepinephrine (B1679862) system, there are interactions with other neurotransmitter systems. For instance, in spontaneously hypertensive rats, an animal model of ADHD, guanfacine administration led to a decrease in dopamine (B1211576) release in the prefrontal cortex, while norepinephrine concentrations increased. frontiersin.org The prefrontal cortex receives inputs from both the noradrenergic and dopaminergic systems, and the interplay between these systems is critical for proper prefrontal cortex function. frontiersin.org
Glutamatergic signaling in the prefrontal cortex is also influenced by guanfacine's actions. The strengthening of prefrontal cortical network connections involves enhancing the efficacy of glutamate (B1630785) synapses on dendritic spines. semanticscholar.org This modulation of glutamatergic transmission is a key part of how guanfacine improves cognitive functions.
Furthermore, there is evidence of interactions with the GABAergic system. Infusions of the GABA-A agonist muscimol (B1676869) into the medial prefrontal cortex have been shown to selectively impair memory-guided performance, highlighting the role of GABA in executive functions regulated by this brain region. frontiersin.org
The table below summarizes the primary neurotransmitter systems affected by this compound and the nature of the interaction.
| Neurotransmitter System | Nature of Interaction | Key Effects |
| Norepinephrine (Noradrenaline) | Selective agonist at postsynaptic α2A-adrenergic receptors. wikipedia.orgdroracle.ai | Enhances noradrenergic neurotransmission, strengthens prefrontal cortex regulation of attention and behavior. droracle.aifrontiersin.org |
| Dopamine | Indirect modulation; may decrease dopamine release in the prefrontal cortex. frontiersin.org | Contributes to the balance between noradrenergic and dopaminergic regulation in the prefrontal cortex. frontiersin.org |
| Glutamate | Enhances the efficacy of glutamatergic synaptic inputs on dendritic spines. semanticscholar.org | Strengthens prefrontal cortical network connectivity and neuronal firing. semanticscholar.orgnih.gov |
| GABA | Indirect interaction through the modulation of prefrontal cortex circuitry. frontiersin.org | Influences memory-guided performance and executive functions. frontiersin.org |
Noradrenergic Neurotransmission
This compound's primary mechanism of action involves the direct stimulation of postsynaptic α2A-adrenergic receptors. researchgate.netnih.gov This action is thought to enhance the effectiveness of noradrenaline (norepinephrine) neurotransmission. nih.govfrontiersin.org Unlike some other compounds that work by blocking neurotransmitter transporters, guanfacine mimics the effects of norepinephrine at these specific receptor sites, thereby strengthening network connectivity in the prefrontal cortex. nih.govflemingcollege.ca
The compound is highly selective for the α2A-adrenergic receptor subtype, which is the predominant α2 receptor in the brain, with lower affinity for the α2B and α2C subtypes. dovepress.comnih.gov These α2A receptors are densely located on the dendritic spines of pyramidal neurons in the prefrontal cortex. frontiersin.orgdovepress.com Guanfacine's action at these postsynaptic receptors inhibits cyclic adenosine monophosphate (cAMP) signaling. nih.govwikipedia.org This inhibition leads to the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels, which enhances synaptic connectivity and the firing rate of prefrontal cortex neurons. nih.govwikipedia.org This process strengthens the regulation of attention and behavior by the prefrontal cortex. yale.edu
Catecholamine Influences on Prefrontal Cortical Functions
The prefrontal cortex (PFC) is highly sensitive to its neurochemical environment, where catecholamines like norepinephrine and dopamine play a crucial role in regulating executive functions such as attention, impulse control, and working memory. patsnap.comnih.gov Guanfacine's therapeutic effects are linked to its ability to optimize catecholamine actions in the PFC. nih.gov By stimulating postsynaptic α2A-receptors, guanfacine strengthens the connectivity of PFC networks, which is essential for the "top-down" regulation of behavior and attention. nih.govflemingcollege.cayale.edu
Neuroimaging Studies of this compound Effects
Neuroimaging techniques have been employed to visualize the functional changes in the brain following the administration of this compound. These studies provide insights into the neural substrates of its cognitive-enhancing effects.
Functional Magnetic Resonance Imaging (fMRI) Investigations
Functional MRI studies have been used to examine the effects of guanfacine on brain activation in both healthy individuals and clinical populations. clinicaltrials.gov In healthy adults, guanfacine has been shown to increase the activation of the dorsolateral prefrontal cortex during tasks requiring attention. dovepress.com Pharmacological MRI (phMRI) studies in rats have shown that guanfacine produces positive blood oxygenation level dependent (BOLD) effects in frontal cortex areas, suggesting an increase in neuronal activity, while simultaneously decreasing activity in the striatum (caudate-putamen and nucleus accumbens). researchgate.net
In clinical populations, fMRI studies have investigated guanfacine's effects during cognitive tasks. One study involving youths with ADHD found that after several weeks of treatment, clinical improvement was associated with reduced activation in the right midcingulate cortex, supplementary motor area, and left posterior cingulate cortex during a Go/No-go task, compared to placebo. researchgate.net Another planned study aims to compare the brain activation changes elicited by guanfacine with those of a stimulant and placebo in patients with ADHD while they perform tasks of attention, working memory, and inhibition. hra.nhs.uk
| Study Focus | Participants | Task | Key Findings | Citations |
| Neuronal Activity | Rats | Pharmacological MRI (phMRI) | Increased BOLD signal in frontal cortex; decreased BOLD signal in striatum. | researchgate.net |
| Behavioral Inhibition | Human Youths with ADHD | Go/No-go Task | Clinical improvement linked to reduced activation in right midcingulate cortex and left posterior cingulate cortex. | researchgate.net |
| Attention | Healthy Human Adults | Behavioral Reaction Time Task | Increased activation in the dorsolateral prefrontal cortex. | dovepress.com |
| Brain Function Effects | Children/Adolescents with ADHD | Attention, Working Memory, Inhibition Tasks | A study designed to compare brain activation changes between guanfacine, lisdexamfetamine (B1249270), and placebo. | hra.nhs.uk |
Functional Near-Infrared Spectroscopy (fNIRS) Studies
Functional NIRS is another neuroimaging modality used to investigate the real-time effects of guanfacine on cortical hemodynamics. A randomized, double-blind, placebo-controlled, crossover study used fNIRS to explore the acute effects of guanfacine on inhibitory control in school-aged children with ADHD. nih.gov The study monitored hemodynamics in the right prefrontal cortex while participants performed a go/no-go task. nih.govresearcher.life
In the primary analysis, this study did not find significant changes in the right prefrontal area after a single administration of guanfacine, which contrasts with effects previously observed with other medications like methylphenidate and atomoxetine (B1665822). nih.gov However, an exploratory analysis noted a significant change in the oxy-hemoglobin signal in the right angular gyrus, suggesting that guanfacine's cognitive effects might be associated with activation in different brain regions than other common ADHD medications. nih.govresearcher.life This finding points to a potentially different neuropharmacological mechanism that may serve as a biological marker for monitoring guanfacine's effects. nih.govresearcher.life
Animal Model Research in Neurobiology
Animal models, particularly nonhuman primates, have been instrumental in elucidating the neurobiological mechanisms of this compound, especially its effects on higher-order cognitive functions governed by the prefrontal cortex.
Studies in Nonhuman Primates on Prefrontal Cortical Function
Research in nonhuman primates has demonstrated that guanfacine improves cognitive functions dependent on the prefrontal cortex. medscape.orgpsychiatryonline.org Studies in aged monkeys have shown that guanfacine can improve working memory and reduce distractibility without causing sedation. nih.govwikipedia.orggoogle.com Direct infusion of guanfacine into the prefrontal cortex of young or aged monkeys was found to improve working memory performance, indicating a direct action on the PFC. nih.govpsychiatryonline.org
A study using single-photon emission computed tomography (SPECT) in young monkeys performing a spatial working memory task showed that systemic administration of guanfacine increased regional cerebral blood flow specifically in the dorsolateral prefrontal cortex. medscape.orgpsychiatryonline.org This effect was correlated with improved task performance. dovepress.com Furthermore, single-cell recording studies have shown that α2-receptor agonists can enhance the delay-related firing of prefrontal cortical neurons, which is the cellular basis of working memory. psychiatryonline.org These animal studies were foundational, providing evidence that α2A-agonists could enhance PFC cognitive functions, which ultimately led to clinical investigations. researchgate.net
Table 2: Summary of Guanfacine Research in Nonhuman Primates
| Primate Model | Cognitive Function Tested | Key Findings | Citations |
| Aged Rhesus Monkeys | Working Memory & Attention | Improved working memory and reduced distractibility without sedation. | nih.govwikipedia.orggoogle.com |
| Young Rhesus Monkeys | Spatial Working Memory | Increased regional blood flow in the dorsolateral PFC; improved performance. | dovepress.commedscape.orgpsychiatryonline.org |
| Young or Aged Monkeys | Working Memory | Direct infusion into the PFC improved working memory, demonstrating direct cortical action. | nih.govpsychiatryonline.org |
| Rhesus Monkeys | Behavioral Inhibition | Administration of guanfacine improved behavior in hyperactive and inattentive young monkeys. | google.com |
Effects on Spatial Working Memory Deficits in Rats
Research using rodent models has provided significant insights into the effects of guanfacine on cognitive deficits. Specifically, studies on hyperdopaminergic dopamine transporter knockout (DAT-KO) rats, which exhibit impaired spatial working memory, have demonstrated the potential of guanfacine to ameliorate these issues. nih.govmdpi.com
In experiments utilizing the Hebb-Williams maze, a test for spatial learning and memory, DAT-KO rats show significant deficits. nih.govmdpi.com However, administration of guanfacine has been found to improve their performance. One of the key findings is a significant reduction in perseverative activity, which refers to repetitive and compulsive behaviors. nih.govmdpi.com After treatment with guanfacine, DAT-KO rats showed a marked decrease in perseverative reactions and spent less time in the error zones of the maze, indicating an improvement in their spatial memory deficit. nih.govmdpi.com These positive effects on cognitive dysfunction are attributed to guanfacine's ability to modulate α2A-adrenoceptor activity. nih.gov
Studies have observed that both acute and repeated administration of guanfacine can lead to these behavioral improvements in DAT-KO rats. nih.govresearchgate.net Repeated treatment, in particular, has been shown to ameliorate task fulfillment in the Hebb-Williams maze, reducing the number of perseverative reactions and the time spent in erroneous zones. nih.govresearchgate.net These findings suggest that guanfacine may help to optimize the functions of the prefrontal cortex and diminish behaviors associated with cognitive deficits. nih.gov
Table 1: Effect of Guanfacine on Spatial Working Memory in DAT-KO Rats (Hebb-Williams Maze)
| Behavioral Parameter | DAT-KO + Saline (Control) | DAT-KO + Guanfacine (0.25 mg/kg) | Outcome | Source |
|---|---|---|---|---|
| Perseverative Reactions (Count) | 2.4 ± 0.5 | 1.2 ± 0.03 | Significant Decrease | nih.gov |
| Time in Error Zones | Increased | Reduced | Significant Amelioration | nih.govmdpi.com |
| Task Fulfillment | Impaired | Improved | Ameliorated | nih.govresearchgate.net |
Influence on Locomotor Activity in Dopamine Transporter Knockout (DAT-KO) Rats
Dopamine transporter knockout (DAT-KO) rats serve as a valuable model for studying hyperdopaminergic conditions, as they exhibit pronounced hyperactivity. nih.govmdpi.com Research into the effects of guanfacine on this hyperactivity has yielded nuanced results.
However, studies focusing on behavior within the context of a cognitive task, such as the Hebb-Williams maze, report a more subtle effect. In this setting, a 0.25 mg/kg dose of guanfacine had only a minimal inhibitory effect on the total distance traveled by hyperactive DAT-KO rats when compared to saline administration. nih.govnih.govmdpi.com While the rats remained significantly more active than their wild-type counterparts, the drug did not produce a substantial reduction in their hyperactivity within the maze. nih.govnih.gov Interestingly, a study involving repeated administration of guanfacine did note a decrease in the distance traveled by DAT-KO rats, suggesting that long-term treatment may have a more significant impact on hyperactivity. researchgate.net
These findings indicate that while guanfacine can influence locomotor activity, its effect may vary depending on the context and duration of treatment. The primary benefit observed in maze-based studies was the improvement in cognitive performance rather than a marked reduction in hyperactivity. nih.govmdpi.com
Table 2: Effect of Guanfacine on Locomotor Activity in DAT-KO Rats (Hebb-Williams Maze)
| Treatment Group | Distance Traveled (cm, mean ± SEM) | Outcome Compared to Control | Source |
|---|---|---|---|
| DAT-KO + Saline | 924.1 ± 134.8 | - | nih.gov |
| DAT-KO + Guanfacine (0.25 mg/kg) | 763 ± 112 | No significant difference | nih.gov |
| Wild-Type + Saline | 367.1 ± 21.6 | - | nih.gov |
| Wild-Type + Guanfacine (0.25 mg/kg) | 351.9 ± 26.9 | No significant difference | nih.gov |
Pharmacokinetics and Drug Interactions of Guanfacine Hydrochloride
Absorption and Bioavailability
The absorption and bioavailability of guanfacine (B1203898) hydrochloride are influenced by its formulation and the presence of food.
Oral Bioavailability of Immediate-Release and Extended-Release Formulations
Guanfacine hydrochloride is readily absorbed after oral administration, with the immediate-release (IR) formulation exhibiting an oral bioavailability of approximately 80%. nih.govdrugbank.comwikipedia.orgnih.gov There is no significant first-pass metabolism. wikipedia.org
The extended-release (ER) formulation of this compound has a lower relative bioavailability compared to the immediate-release version, at 58%. nih.govfda.gov This difference is due to the controlled-release properties of the ER tablet, which results in a delayed time to maximum concentration (Tmax) and a reduced peak plasma concentration (Cmax). fda.gov While 1mg of immediate-release guanfacine reaches a Cmax of 2.5±0.6 ng/mL in about 3 hours, the same dose in an extended-release form results in a Cmax of 1.0±0.3 ng/mL at around 6 hours. drugbank.com
Table 1: Comparative Pharmacokinetics of Guanfacine Formulations
| Formulation | Bioavailability | Cmax (1mg dose) | Tmax (1mg dose) |
|---|---|---|---|
| Immediate-Release (IR) | ~80% nih.govdrugbank.comwikipedia.orgnih.gov | 2.5±0.6 ng/mL drugbank.com | ~3.0 hours drugbank.com |
Impact of High-Fat Meals on Absorption
The absorption of this compound, particularly the extended-release formulation, is significantly affected by the consumption of high-fat meals. europa.eutga.gov.audontforgetthebubbles.com When taken with a high-fat meal, the mean exposure to guanfacine is substantially increased. Specifically, the maximum plasma concentration (Cmax) can increase by approximately 75%, and the area under the curve (AUC), which represents total drug exposure, can increase by about 40% for the extended-release tablets. tga.gov.au Consequently, it is recommended that guanfacine, especially in its extended-release form, should not be administered with high-fat meals to avoid this increased exposure. europa.eutga.gov.audontforgetthebubbles.comnih.govtg.org.au
Metabolism and Elimination
The body primarily eliminates this compound through a combination of liver metabolism and kidney excretion.
Primary Metabolism by Cytochrome P450 (CYP) 3A4 and CYP3A5
Guanfacine is metabolized in the liver, with the primary pathway being oxidation mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govtga.gov.aumims.comgenome.jp This process leads to the formation of its main metabolite, 3-hydroxyguanfacine, which then undergoes further conjugation to form glucuronide and sulfate (B86663) derivatives. nih.govdrugbank.com In vitro studies have confirmed that guanfacine is a substrate for CYP3A4/3A5. tga.gov.au As a result, medications that induce or inhibit these enzymes can significantly alter guanfacine's plasma concentrations. wikipedia.orgtga.gov.au For instance, co-administration with a strong CYP3A4 inducer can decrease guanfacine exposure, while a strong CYP3A4 inhibitor can increase it. fda.govhey.nhs.uk
Renal Excretion of Unaltered Drug and Metabolites
A significant portion of guanfacine is eliminated from the body through the kidneys. wikipedia.orgeuropa.eu Approximately 80% of an administered dose is recovered in the urine. tga.gov.aumims.comeuropa.eu Of this, about 30-50% is excreted as unchanged guanfacine. europa.eufda.govnih.gov The remainder consists of metabolites, with the major ones being 3-hydroxy guanfacine glucuronide and other derivatives like guanfacine dihydrodiol and 3-hydroxy guanfacine sulfate. tga.gov.aueuropa.eu The ratio of guanfacine clearance to creatinine (B1669602) clearance is greater than one, suggesting that tubular secretion is involved in its renal elimination. fda.govnih.gov
Elimination Half-Life Considerations
The elimination half-life of guanfacine is approximately 17 to 18 hours, with a range of 10 to 30 hours. nih.govdrugbank.comwikipedia.orgeuropa.eutga.gov.aueuropa.eu This relatively long half-life allows for once-daily dosing. drugbank.comnih.gov The pharmacokinetic profile, including the half-life, is similar in children (ages 6-12), adolescents (ages 13-17), and healthy adults. europa.eutga.gov.aueuropa.eu While younger patients may have slightly shorter half-lives (13-14 hours), older patients tend to be at the higher end of the range. fda.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Guanfacine |
| 3-hydroxyguanfacine |
| 3-hydroxy guanfacine glucuronide |
| 3-hydroxy guanfacine sulfate |
| Guanfacine dihydrodiol |
| Ketoconazole (B1673606) |
| Rifampicin |
Drug-Drug Interactions
This compound's metabolic pathway and its effects on the central nervous and cardiovascular systems predispose it to several clinically significant drug-drug interactions. Understanding these interactions is crucial for safe and effective therapeutic use. Guanfacine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Consequently, its plasma concentration and effects can be significantly altered by co-administration with drugs that inhibit or induce this enzyme system.
Inhibitors of CYP3A4/5 (e.g., Ketoconazole, Grapefruit Juice)
Concurrent use of guanfacine with strong and moderate inhibitors of CYP3A4/5 can lead to a significant increase in guanfacine plasma concentrations, thereby heightening the risk of adverse effects such as hypotension, bradycardia, and sedation. europa.eudrugs.com
For instance, the potent CYP3A4 inhibitor ketoconazole has been shown to increase the peak plasma concentration (Cmax) of guanfacine by approximately two-fold and the total exposure (AUC) by three-fold. europa.eudrugs.com A computer simulation predicted that a moderate CYP3A4 inhibitor like fluconazole (B54011) could increase guanfacine's Cmax and AUC by about 1.5 and 2 times, respectively. drugs.com Other moderate to strong CYP3A4/5 inhibitors include, but are not limited to, clarithromycin, erythromycin, ciprofloxacin, diltiazem (B1670644), verapamil, and ritonavir (B1064). england.nhs.uk
Grapefruit juice is also a known inhibitor of CYP3A4 and should be avoided during treatment with guanfacine. england.nhs.ukdrugs.comoptum.comwellrx.commedicinesforchildren.org.ukhealthhub.sg Consuming grapefruit or grapefruit juice can elevate blood levels of guanfacine, potentially causing an excessive drop in blood pressure and increasing the risk of other side effects like drowsiness, dizziness, and fainting. drugs.comwellrx.com
Due to this interaction, a dose reduction of guanfacine by 50% is often recommended when co-administered with strong or moderate CYP3A4 inhibitors. europa.euengland.nhs.ukmedscape.com
Table 1: Effect of CYP3A4 Inhibitors on Guanfacine Pharmacokinetics
| Interacting Drug (Inhibitor) | Effect on Guanfacine Cmax | Effect on Guanfacine AUC |
|---|---|---|
| Ketoconazole (Strong) | ~2-fold increase europa.eudrugs.com | ~3-fold increase europa.eudrugs.com |
| Fluconazole (Moderate) | ~1.5-fold increase (predicted) drugs.com | ~2-fold increase (predicted) drugs.com |
Inducers of CYP3A4/5 (e.g., Phenobarbital (B1680315), Phenytoin (B1677684), Rifampicin)
Conversely, co-administration of guanfacine with inducers of CYP3A4/5 can significantly decrease its plasma concentrations, potentially reducing its therapeutic efficacy. medscape.comfda.gov
For example, rifampicin, a potent CYP3A4 inducer, has been demonstrated to decrease the Cmax of guanfacine by 54% and the AUC by 70%. europa.eudrugs.com Other CYP3A4 inducers include phenobarbital, phenytoin, carbamazepine (B1668303), and St. John's Wort. europa.euengland.nhs.uk The concomitant use of phenobarbital or phenytoin has been reported to decrease the elimination half-life and plasma concentration of guanfacine. medcentral.comnih.gov
When guanfacine is administered with a CYP3A4 inducer, an increase in the guanfacine dosage may be necessary to maintain its desired effect. england.nhs.ukmedscape.com For the extended-release formulation, it is recommended to consider doubling the guanfacine dose when co-administered with a strong or moderate CYP3A4 inducer. medscape.comdrugs.com
Table 2: Effect of CYP3A4 Inducers on Guanfacine Pharmacokinetics
| Interacting Drug (Inducer) | Effect on Guanfacine Cmax | Effect on Guanfacine AUC |
|---|---|---|
| Rifampicin (Potent) | 54% decrease europa.eudrugs.com | 70% decrease europa.eudrugs.com |
| Phenobarbital | Decreased plasma concentration medcentral.comnih.gov | Decreased plasma concentration medcentral.comnih.gov |
Concomitant Use with CNS Depressant Drugs (e.g., Sedating Antihistamines, Alcohol)
Guanfacine can cause sedation and drowsiness, and these effects can be potentiated when used concomitantly with other central nervous system (CNS) depressants. nih.gov This includes alcohol, sedating antihistamines, benzodiazepines, barbiturates, and antipsychotics. healthline.comhey.nhs.uk
Combining guanfacine with alcohol can intensify its sedative and blood pressure-lowering effects, which can lead to increased drowsiness, dizziness, and a higher risk of falls. drugs.comwellrx.comhealthline.com It is strongly advised to avoid or limit alcohol consumption during guanfacine treatment. drugs.comwellrx.comhealthhub.sghealthline.com The sedative effects of alcohol may be felt more quickly as guanfacine can lower alcohol tolerance. healthline.com
Caution should be exercised when operating heavy machinery or driving until the individual response to guanfacine is known, especially when taken with other CNS depressants. nih.govhealthline.com
Interactions with Cardioactive Drugs and QT Prolonging Medications
Guanfacine can cause a decrease in heart rate and may have additive pharmacodynamic effects when administered with other cardioactive drugs, such as antihypertensives. hey.nhs.uk This can lead to an increased risk of hypotension and syncope. hey.nhs.uk
While therapeutic and even supratherapeutic doses of guanfacine have not been shown to significantly prolong the QT interval in dedicated studies, caution is advised. nih.gov There have been reports of QT prolongation in cases of supratherapeutic guanfacine concentrations or toxicity. nih.govtandfonline.com Given guanfacine's effect on heart rate, its concomitant use with medications known to prolong the QT interval is generally not recommended. england.nhs.ukpsychdb.com
Potential Effects on Valproic Acid Plasma Levels
There is evidence to suggest that the co-administration of guanfacine and valproic acid can lead to increased plasma concentrations of valproic acid. fda.govhey.nhs.ukdrugbank.comnih.govappi.org In one case, a child's plasma valproate level increased rapidly when guanfacine was administered concurrently. nih.gov Another case report noted a 41% decrease in plasma valproate concentration after guanfacine was discontinued (B1498344). nih.gov
The proposed mechanism for this interaction is competitive inhibition at the level of hepatic glucuronidation, a metabolic pathway shared by both drugs. fda.govnih.govdrugs.com
Interaction with Atomoxetine (B1665822)
While both guanfacine and atomoxetine are non-stimulant medications used in the treatment of ADHD, there is limited specific information on their pharmacokinetic interaction. drugs.comdroracle.ai One source suggests that atomoxetine may decrease the antihypertensive activities of guanfacine. drugbank.com Given that both medications can have cardiovascular effects, monitoring is prudent when they are used together.
Interactions with NSAIDs and Antihypertensives
The co-administration of this compound with other medications, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and other antihypertensive agents, warrants careful consideration due to the potential for pharmacodynamic interactions.
General statements from multiple sources suggest that NSAIDs may diminish the therapeutic effects of antihypertensive drugs. pdr.netrxlist.com The mechanisms behind this interaction are thought to involve renal and peripheral vasoactive pathways. pdr.net However, a specific drug interaction check found no direct interactions between guanfacine and ibuprofen, though it advises consulting a healthcare provider. drugs.com
A preclinical study in dogs investigated the interaction between guanfacine and several NSAIDs. The study reported that indomethacin (B1671933) and enphenamic acid significantly extended the initial hypertensive phase and blunted the subsequent hypotensive effect of intravenously administered guanfacine. nih.gov Ibuprofen and acetylsalicylic acid showed a similar, though less pronounced, interaction. nih.gov Conversely, phenylbutazone (B1037) was found to blunt the initial pressor response and potentiate the subsequent hypotension. nih.gov These findings in an animal model suggest that concurrent use of NSAIDs could modify the blood pressure response to guanfacine. nih.gov
When guanfacine is administered with other antihypertensive drugs, there is a potential for additive pharmacodynamic effects, such as hypotension and syncope. tga.gov.aueuropa.eu This necessitates caution and potentially dosage adjustments. The additive effects can be therapeutically advantageous in some cases, but require monitoring. pdr.net For instance, additive effects have been noted with beta-blockers, and additive hypotensive effects may occur with diuretics and nitroprusside. pdr.netdrugs.com
The table below summarizes known interactions between guanfacine and various classes of antihypertensive medications based on available data.
| Antihypertensive Drug Class | Interacting Drug Example(s) | Potential Interaction with Guanfacine | Reference |
|---|---|---|---|
| Beta-Blockers | Acebutolol, Pindolol, Betaxolol (B1666914), Bisoprolol | Additive antihypertensive effects. The therapeutic efficacy of guanfacine may be decreased by betaxolol and bisoprolol. | pdr.netdrugbank.com |
| Diuretics | Amiloride | Additive hypotensive effects. The risk or severity of adverse effects can be increased. | pdr.netdrugs.comdrugbank.com |
| Calcium Channel Blockers | Bepridil, Diltiazem, Verapamil | May decrease the antihypertensive activities of bepridil. Additive effects on blood pressure and heart rate with diltiazem and verapamil. | drugbank.comgoodrx.com |
| Vasodilators | Nitroprusside | Additive hypotensive effects may occur. | pdr.net |
| Alpha-Adrenergic Agonists | Brimonidine | May increase the antihypertensive activities of guanfacine. | drugbank.com |
| Endothelin Receptor Antagonists | Ambrisentan, Bosentan | Guanfacine may decrease the antihypertensive activities of these agents. | drugbank.com |
| Other | Bretylium, Bethanidine | Guanfacine may decrease the antihypertensive activities of these agents. | drugbank.com |
Population Pharmacokinetics and Influencing Factors
Population pharmacokinetic (PK) analyses have been conducted to characterize the disposition of guanfacine and identify factors that influence its variability, particularly in the pediatric population for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).
Several studies have described the pharmacokinetics of guanfacine extended-release (GXR) using a one-compartment model with first-order absorption and a lag time. nih.govresearchgate.netnih.gov Guanfacine exhibits linear pharmacokinetics, meaning that plasma concentrations and exposure increase proportionally with the dose. researchgate.netdovepress.commedirequests.com
The primary factor influencing guanfacine exposure is body weight. nih.govnih.gov Apparent total body clearance (CL/F) and apparent volume of distribution (Vd/F) are significantly correlated with body weight. nih.gov When scaled appropriately by patient weight, the pharmacokinetics of guanfacine are similar between pediatric patients and adults. nih.gov A population PK analysis of data from pediatric ADHD patients (aged 6-17 years) identified body weight as the main predictor for guanfacine exposure. nih.govtga.gov.au
While other covariates such as age, sex, and race have been evaluated, their effects on guanfacine clearance are generally not considered to be clinically relevant. nih.gov One study found no pharmacokinetic differences between Japanese and non-Japanese pediatric patients. nih.gov
The table below presents typical population pharmacokinetic parameters for guanfacine extended-release from a study in pediatric patients with ADHD, with reference covariates set as Caucasian, male, age 12 years, and weight 50 kg.
| Pharmacokinetic Parameter | Typical Value (95% Confidence Interval) | Reference |
|---|---|---|
| Apparent Clearance (CL/F) | 33.1 L/h (30.2–36.4) | nih.gov |
| Apparent Volume of Distribution (Vd/F) | 804 L (703–900) | nih.gov |
| Absorption Rate Constant (ka) | 0.552 h⁻¹ (0.437–0.670) | nih.gov |
| Absorption Lag Time (tlag) | 0.651 h (0.608–0.697) | nih.gov |
Several other factors can influence the pharmacokinetics of guanfacine. The bioavailability of the immediate-release formulation is approximately 80%, while the extended-release formulation has a bioavailability of about 58%. researchgate.netdovepress.com The presence of food, particularly a high-fat meal, can significantly increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the extended-release formulation. tga.gov.aunih.gov
Organ function is also a key consideration. Guanfacine should be used with caution in patients with chronic renal or hepatic failure. rxlist.comdrugs.com Dose reduction may be necessary for patients with severe renal impairment. europa.eu Furthermore, co-administration with drugs that are potent inducers of the CYP3A4 enzyme, such as phenobarbital or phenytoin, has been reported to significantly decrease the elimination half-life and plasma concentration of guanfacine in patients with renal impairment. rxlist.com
Clinical Research and Therapeutic Applications of Guanfacine Hydrochloride
Guanfacine (B1203898) Hydrochloride in Attention-Deficit/Hyperactivity Disorder (ADHD)
Guanfacine extended-release (GXR) is a non-stimulant medication approved for the treatment of ADHD in children, adolescents, and adults. nih.govnih.govcacap-acpea.orgdovepress.com It functions as a selective alpha-2A adrenergic receptor agonist, which is thought to enhance the functioning of the prefrontal cortex, a brain region crucial for attention and executive functions. nih.govadhdevidence.orgresearchgate.net
Efficacy as Monotherapy in Children and Adolescents
Multiple clinical trials have established the efficacy of guanfacine hydrochloride as a monotherapy for ADHD in children and adolescents. adhdivarden.senih.govdiva-portal.orgdovepress.com Studies have consistently shown that GXR significantly reduces ADHD symptoms compared to placebo. adhdivarden.senih.govresearchgate.net
A meta-analysis of eleven randomized controlled trials involving 2,623 participants found guanfacine to be approximately 75% more effective than placebo in reducing ADHD symptoms. adhdevidence.org Another phase III trial demonstrated that GXR was effective and well-tolerated in children and adolescents with ADHD. adhdivarden.se Long-term open-label studies have also supported the sustained efficacy and general safety of GXR monotherapy for up to two years. nih.govdiva-portal.org
In a study involving children and adolescents aged 6-17, statistically significant reductions in ADHD Rating Scale-IV (ADHD-RS-IV) scores were observed at all tested doses of GXR, with effect sizes ranging from 0.43 to 0.62. adhdivarden.se Another pivotal phase III study also confirmed these findings, showing significant improvements in ADHD symptoms. adhdivarden.se A 13-week, placebo-controlled trial in adolescents aged 13-17 years showed a significant improvement in ADHD-RS-IV total scores for those receiving GXR compared to placebo. nih.gov
Efficacy of this compound Monotherapy in Children and Adolescents with ADHD
| Study | Population | Primary Outcome Measure | Key Findings |
|---|---|---|---|
| Phase III Trial adhdivarden.se | Children and adolescents (6-17 years) | Change in ADHD-RS-IV total score | GXR showed significant improvement in ADHD symptoms compared to placebo. |
| Sallee et al., 2009 adhdivarden.se | Children and adolescents (6-17 years) | Change in ADHD-RS-IV total score | Statistically significant reductions in ADHD-RS-IV scores at all GXR doses versus placebo. |
| Long-term open-label study nih.gov | Children and adolescents (6-17 years) | ADHD symptom improvement | Sustained efficacy and general safety of GXR monotherapy over 24 months. |
| Wilens et al., 2015 nih.gov | Adolescents (13-17 years) | Change in ADHD-RS-IV total score | Significant improvement in ADHD symptoms with GXR compared to placebo. |
Efficacy as Adjunctive Therapy to Stimulant Medications
This compound has also demonstrated efficacy as an adjunctive therapy for children and adolescents with ADHD who have a suboptimal response to stimulant medications alone. dovepress.comnih.govnih.gov This combination therapy can lead to improved symptom management. jscimedcentral.com
A randomized, double-blind, placebo-controlled study found that adjunctive GXR, whether administered in the morning or evening, resulted in significantly greater symptom reduction compared to placebo plus a psychostimulant. nih.gov The ADHD Rating Scale IV (ADHD-RS-IV) total score showed placebo-adjusted least squares mean reductions of -4.5 for morning GXR and -5.3 for evening GXR. nih.gov Open-label studies have also provided preliminary evidence for the efficacy of GXR as an adjunctive treatment. nih.gov Furthermore, GXR has been shown to significantly reduce oppositional symptoms when used adjunctively with a psychostimulant in children and adolescents with ADHD. nih.gov
Efficacy of Adjunctive this compound with Stimulants in Children and Adolescents with ADHD
| Study Type | Key Findings |
|---|---|
| Randomized, double-blind, placebo-controlled study nih.gov | Adjunctive GXR led to significantly greater ADHD symptom reduction compared to placebo plus a psychostimulant. |
| Open-label studies dovepress.comnih.gov | Supported the potential efficacy of GXR as an adjunctive therapy. |
| Post-hoc analysis of a randomized trial nih.gov | Adjunctive GXR significantly reduced oppositional symptoms in patients with ADHD. |
Efficacy in Adults with ADHD
Research has also established the efficacy of this compound as a monotherapy for adults with ADHD. nih.govresearchgate.nettandfonline.com A phase 3, double-blind, placebo-controlled study in Japanese adults with ADHD demonstrated that GXR treatment led to a significant decrease in the ADHD-RS-IV total score compared with placebo. nih.govpsychiatrist.comcaddra.ca
In this study, the least squares mean change from baseline in the ADHD-RS-IV total score at week 10 was -11.55 for the GXR group and -7.27 for the placebo group, with a statistically significant difference. psychiatrist.comcaddra.ca GXR also showed significantly greater improvements in both the inattention and hyperactivity-impulsivity subscales of the ADHD-RS-IV. psychiatrist.comcaddra.ca An open-label, long-term extension study further supported these findings, showing significant improvements in ADHD symptoms, quality of life, and executive functioning in adults receiving GXR for 50 weeks. nih.gov
Efficacy of this compound in Adults with ADHD
| Study | Primary Outcome | Key Findings |
|---|---|---|
| Iwanami et al., 2020 (Phase 3, placebo-controlled) psychiatrist.comcaddra.ca | Change in ADHD-RS-IV total score | Statistically significant improvement in ADHD symptoms with GXR compared to placebo. |
| Long-term extension study nih.gov | Change in ADHD-RS-IV total and subscale scores | Significant and sustained improvements in ADHD symptoms, quality of life, and executive functioning. |
Comparative Efficacy Studies
Numerous double-blind, randomized, placebo-controlled trials have consistently demonstrated the superiority of this compound over placebo in reducing ADHD symptoms in children, adolescents, and adults. adhdivarden.senih.govnih.govpsychiatrist.com
In a study of children and adolescents, all doses of guanfacine extended-release (GXR) resulted in statistically significant reductions in ADHD Rating Scale-IV (ADHD-RS-IV) scores from baseline to endpoint, with effect sizes ranging from 0.43 to 0.62. adhdivarden.se Another trial in children and adolescents showed a mean improvement of 37% in the teacher-rated ADHD Rating Scale total score with guanfacine, compared to an 8% improvement with placebo. psychiatryonline.org A meta-analysis of seven studies indicated that 59% of patients benefit from guanfacine, whereas 33.3% respond to placebo. nih.gov In adults, a phase 3 trial showed a statistically significant greater improvement in ADHD-RS-IV total score reduction with GXR compared to placebo. psychiatrist.comcaddra.ca A maintenance of efficacy study also found that treatment failure was significantly lower in the GXR group (49.3%) compared to the placebo group (64.9%). nih.gov
Comparative analyses suggest that guanfacine extended-release (GXR) may have greater efficacy than atomoxetine (B1665822) in treating ADHD in children and adolescents. diva-portal.orgdovepress.comcogepderg.com
A matching-adjusted indirect comparison (MAIC) of clinical trial data found that GXR was associated with significantly greater reductions in ADHD-RS-IV total scores compared to atomoxetine. nih.govnih.gov The analysis showed an average reduction in the ADHD-RS-IV total score that was 7.0 points greater for GXR than for atomoxetine. nih.gov This finding was consistent across hyperactivity/impulsivity and inattention subscales. nih.govnih.gov Another review also indicated that GXR appeared to be superior to atomoxetine in reducing the core symptoms of ADHD. dovepress.com A phase III trial that included an atomoxetine arm for reference found a significant difference favoring GXR over atomoxetine in the change from baseline in ADHD-RS-IV total score. adhdivarden.se A separate mixed treatment comparison also concluded that GXR had a high probability of being more efficacious than atomoxetine. d-nb.inforesearchgate.net
Versus Clonidine (B47849)
Guanfacine and clonidine are both alpha-2 adrenergic agonists used in the treatment of ADHD, but they exhibit differences in their receptor selectivity and side effect profiles. thecarlatreport.com While both are effective non-stimulant options, they have not been extensively compared in head-to-head trials. thecarlatreport.com
Indirect comparisons from systematic reviews suggest that guanfacine and clonidine may have comparable efficacy in improving ADHD symptoms. nih.gov One review found no statistically significant differences between the two drugs based on clinician or teacher ratings of ADHD symptoms or on the ADHD-RS. nih.gov Both medications are approved for monotherapy and as adjunctive treatment to stimulants. thecarlatreport.com
A key distinction lies in their side effect profiles; guanfacine is generally considered less sedating than clonidine. thecarlatreport.com This difference may be attributed to guanfacine's higher selectivity for the alpha-2A adrenergic receptor subtype, which is believed to be more involved in the cognitive functions of the prefrontal cortex relevant to ADHD. thecarlatreport.com Clonidine, on the other hand, has a broader receptor binding profile. thecarlatreport.com
While both can be effective, the choice between guanfacine and clonidine may depend on the individual patient's needs and tolerability. thecarlatreport.com For instance, clonidine might be preferred in cases with comorbid sleep disturbances or tics, while guanfacine's more favorable side effect profile may be advantageous for long-term use. thecarlatreport.com
Long-Term Efficacy and Safety Studies
Long-term studies have demonstrated the sustained efficacy and general safety of guanfacine extended-release (GXR) in the treatment of ADHD in both children and adults. nih.govnih.govcogepderg.com
Open-label extension studies lasting up to two years have shown that improvements in ADHD symptoms are maintained over the long term. nih.govmedirequests.comnih.gov In one 2-year study involving children and adolescents, significant improvements in ADHD symptoms were observed from the first month and were sustained throughout the 24-month treatment period. nih.gov Another long-term study in a European pediatric population also found that ADHD symptoms initially decreased and remained significantly lower than baseline at the study's endpoint. nih.gov A long-term, open-label extension study in adults with ADHD in Japan also reported significant improvements in ADHD symptoms, quality of life, and executive functioning after up to 50 weeks of GXR administration. nih.govdovepress.com
The need for continuous treatment with GXR to maintain efficacy was demonstrated in a randomized withdrawal study. d-nb.info In this study, participants who had initially responded to open-label GXR were randomized to either continue GXR or switch to a placebo. d-nb.info The results showed that treatment failure was significantly higher in the placebo group (64.9%) compared to the GXR group (49.3%). d-nb.info
Long-term safety data indicate that GXR is generally well-tolerated. nih.govnih.govdiva-portal.org The most common treatment-emergent adverse events reported in long-term studies include somnolence, headache, and fatigue. nih.govd-nb.info These side effects are typically mild to moderate in severity and often decrease over time. nih.govd-nb.info
Influence on ADHD Symptoms and Functional Outcomes
The therapeutic effects of guanfacine are thought to be mediated by its action on alpha-2A adrenergic receptors in the prefrontal cortex, a brain region crucial for executive functions such as attention and impulse control. healthline.com By strengthening the signaling of norepinephrine (B1679862) in this area, guanfacine is believed to enhance regulation of behavior and reduce distractibility. wikipedia.orgthecarlatreport.com
Beyond symptom reduction, studies have also indicated improvements in broader functional outcomes. For example, long-term treatment with GXR in adults has been associated with enhancements in quality of life and executive functioning. nih.gov In children and adolescents, improvements in psychosocial summary scores have been observed. medirequests.com
The ADHD Rating Scale (ADHD-RS) is a standardized instrument used to assess the severity of ADHD symptoms, and it has been a primary efficacy measure in numerous clinical trials of guanfacine. These studies have consistently shown that guanfacine significantly reduces ADHD-RS total scores compared to placebo.
In a pivotal phase III trial involving children and adolescents, patients treated with guanfacine experienced a mean reduction of 23.9 points on the ADHD-RS, compared to a 15-point reduction in the placebo group. tg.org.aunih.gov Similarly, a study in adults with ADHD demonstrated a significant decrease in the ADHD-RS total score with guanfacine treatment versus placebo. dovepress.comnih.gov
Long-term studies have further solidified these findings, showing that the initial improvements in ADHD-RS scores are maintained over extended periods. medirequests.comnih.gov For instance, a 2-year open-label study reported a mean change in the ADHD-RS-IV total score from baseline of -19.8 at the final assessment. nih.gov Another long-term study in adults showed significant decreases in ADHD-RS-IV total and subscale scores that were sustained up to the 50-week mark. nih.gov
The following table summarizes the mean change in ADHD-RS-IV total scores from baseline in selected studies:
| Study Population | Treatment Group | Mean Change from Baseline in ADHD-RS-IV Total Score | Comparator |
| Children & Adolescents | Guanfacine | -23.9 | Placebo (-15.0), Atomoxetine (-18.6) |
| Children (with oppositional symptoms) | Guanfacine XR | -23.8 | Placebo (-11.5) |
| Adults | Guanfacine XR | Significant decrease from baseline | Placebo |
| Children & Adolescents (long-term) | Guanfacine XR | -19.8 | Baseline |
| Data compiled from multiple clinical trials. tg.org.aunih.govnih.govnih.govnih.govnih.gov |
Studies have consistently shown that guanfacine treatment leads to significant improvements in CGI scores compared to placebo. In a study of children with ADHD and tic disorders, nine out of 17 subjects in the guanfacine group were rated as much improved or very much improved on the CGI-I scale, compared to none in the placebo group. psychiatryonline.org Similarly, a trial comparing guanfacine, methylphenidate, and a combination of the two found that 69% of patients on guanfacine monotherapy were rated as very much improved, compared to 81% for methylphenidate and 91% for the combination therapy. tg.org.au
A network meta-analysis of 36 randomized controlled trials reported a relative risk of 1.94 for a CGI-I response with guanfacine extended-release (GXR) compared to placebo. d-nb.infonih.govanalysisgroup.comresearchgate.net This indicates that patients treated with GXR were nearly twice as likely to be considered responders on the CGI-I scale than those receiving placebo.
CGI-I Response Rates in ADHD Pharmacotherapy
| Medication | Relative Risk for CGI-I Response (vs. Placebo) | 95% Credible Interval |
|---|---|---|
| Lisdexamfetamine (B1249270) Dimesylate (LDX) | 2.56 | (2.21, 2.91) |
| Methylphenidate Extended Release (MPH) | 2.13 | (1.70, 2.54) |
| Guanfacine Extended Release (GXR) | 1.94 | (1.59, 2.29) |
| Atomoxetine (ATX) | 1.77 | (1.31, 2.26) |
| Methylphenidate Immediate Release | 1.62 | (1.05, 2.17) |
Data from a Bayesian network meta-analysis. nih.govanalysisgroup.comresearchgate.net
This compound in Comorbid Conditions
This compound has shown utility in managing ADHD in the context of various comorbid conditions. Its non-stimulant nature makes it a valuable option, particularly when stimulant medications may exacerbate co-occurring disorders. nih.gov
Tic Disorders and Tourette Syndrome: Guanfacine is considered a first-line treatment for tics and is often used in individuals with both ADHD and a tic disorder. binasss.sa.cr Clinical studies have demonstrated its efficacy in reducing tic severity alongside improving ADHD symptoms. psychiatryonline.orgjwatch.org In one placebo-controlled study, guanfacine was associated with a 31% decrease in tic severity. psychiatryonline.org
Oppositional Defiant Disorder (ODD): Research indicates that guanfacine can be effective in reducing oppositional behaviors in children and adolescents with ADHD, both with and without a formal ODD diagnosis. wikipedia.orgnih.gov A randomized, double-blind, placebo-controlled trial found significant reductions in the Conners' Parent Rating Scale-Revised: Long Form (CPRS-R:L) oppositional subscale scores in children treated with guanfacine extended-release. nih.gov
Anxiety Disorders: Guanfacine is sometimes used off-label to manage anxiety symptoms, especially when they co-occur with ADHD. wikipedia.orgdroracle.ai The anxiolytic-like effects of guanfacine are thought to stem from its ability to reduce the emotional responses of the amygdala and strengthen prefrontal cortical regulation of emotion. wikipedia.org While not a first-line treatment for anxiety alone, it can be a useful option in the context of comorbid ADHD. droracle.ai
Autism Spectrum Disorder (ASD): Guanfacine is also used to address ADHD symptoms in individuals with Autism Spectrum Disorder. nih.gov While one systematic review did not find a statistically significant effect of guanfacine on core ASD symptoms like socio-communication difficulties or repetitive behaviors, it was found to be more effective than placebo for improving comorbid ADHD symptoms. nih.gov
Tic Disorders and Tourette's Syndrome
Guanfacine has been investigated as a treatment for tic disorders and Tourette's Syndrome, often co-occurring with ADHD. psychiatryonline.orgnih.gov Clinical studies have explored its efficacy in reducing tic severity.
A double-blind, placebo-controlled study involving 34 children with ADHD and a tic disorder demonstrated that guanfacine was associated with a 31% reduction in the total tic score on the Yale Global Tic Severity Scale, compared to no improvement in the placebo group. psychiatryonline.org In the same study, teacher ratings showed a 37% improvement in ADHD symptoms for the guanfacine group versus 8% for placebo. psychiatryonline.org However, a smaller pilot study with 24 children did not find a statistically significant difference in mean Yale Global Tic Severity Scale scores between the guanfacine and placebo groups after four weeks. nih.gov
Further research, including a Phase III randomized, double-blind, placebo-controlled study, has been conducted to more definitively evaluate the safety and efficacy of guanfacine in children and adolescents with Tourette's syndrome and ADHD. medpath.comcenterwatch.com While commonly used in clinical practice for tics, a pilot study of the extended-release formulation noted that neither it nor the immediate-release version had been evaluated with tics as the primary outcome. clinicaltrials.gov
| Study Design | Participant Group | Key Findings | Reference |
| Double-Blind, Placebo-Controlled | 34 children with ADHD and tic disorders | 31% reduction in total tic score with guanfacine vs. 0% with placebo. | psychiatryonline.org |
| Pilot, Double-Blind, Placebo-Controlled | 24 children with tic disorders (23 with Tourette's) | No significant difference in tic severity between guanfacine and placebo groups. | nih.gov |
| Phase III Randomized, Double-Blind, Placebo-Controlled | Children and adolescents with Tourette's and ADHD | To evaluate safety and efficacy of guanfacine. | medpath.comcenterwatch.com |
| Pilot Study | Children with Tourette Disorder | To obtain preliminary information on tolerability and efficacy of extended-release guanfacine. | clinicaltrials.gov |
Oppositional Defiant Disorder (ODD)
Guanfacine extended-release (GXR) has shown efficacy in reducing symptoms of oppositional defiant disorder in children with ADHD.
In a randomized, double-blind, placebo-controlled trial involving children aged 6-12 years with ADHD and oppositional symptoms, those treated with GXR showed a significantly greater reduction in scores on the oppositional subscale of the Conners' Parent Rating Scale-Revised Long Form (CPRS-R:L) compared to the placebo group. researchgate.net The least-squares mean reduction from baseline was 10.9 for the GXR group versus 6.8 for the placebo group. researchgate.net This study also found a high correlation (r = 0.74) between the decrease in oppositional symptoms and the decrease in ADHD symptoms. researchgate.net
A separate clinical trial was designed to specifically assess the efficacy and safety of this compound in subjects with ADHD and oppositional symptoms. clinicaltrials.gov Guidelines have also suggested the use of GXR as a monotherapy or in combination with a psychostimulant for managing oppositional behavior in children and adolescents with ADHD, with or without ODD. nih.gov
| Study Design | Participant Group | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled Trial | Children (6-12 years) with ADHD and oppositional symptoms | Significant reduction in CPRS-R:L oppositional subscale scores with GXR vs. placebo (10.9 vs. 6.8 reduction). | researchgate.net |
| Clinical Trial | Subjects with ADHD and oppositional symptoms | To assess the efficacy and safety of this compound. | clinicaltrials.gov |
| Guideline Recommendation | Children and adolescents with ADHD with or without ODD | Recommends GXR as monotherapy or adjunctive therapy for oppositional behavior. | nih.gov |
Autism Spectrum Disorder (ASD)
Research has explored the use of guanfacine, particularly the extended-release formulation (GXR), for managing behavioral challenges in children with Autism Spectrum Disorder (ASD), such as hyperactivity, impulsivity, and inattention. nih.govcfspharmacy.pharmacy
A multisite, randomized clinical trial with 62 children with ASD demonstrated that GXR was superior to placebo in reducing hyperactivity. psychiatryonline.org The GXR group had a 43.6% decrease in scores on the Aberrant Behavior Checklist-hyperactivity subscale, compared to a 13.2% decrease in the placebo group. psychiatryonline.org The response rate, defined as "much improved" or "very much improved" on the Clinical Global Impression-Improvement scale, was 50% for the guanfacine group versus 9.4% for the placebo group. psychiatryonline.org
Another study found that in children with ASD who had not responded to methylphenidate for hyperactivity, nearly 50% showed a significant response to guanfacine. cfspharmacy.pharmacy Research also indicates that GXR can be effective in reducing oppositional behavior and may have a modest effect on repetitive behaviors in children with ASD and ADHD symptoms. nih.gov
| Study Design | Participant Group | Key Findings | Reference |
| Multisite, Randomized Clinical Trial | 62 children with ASD and hyperactivity | 43.6% reduction in hyperactivity scores with GXR vs. 13.2% with placebo. 50% response rate with GXR vs. 9.4% with placebo. | psychiatryonline.org |
| Study | Children with ASD and hyperactivity who failed methylphenidate treatment | Nearly 50% of participants showed a significant response to guanfacine. | cfspharmacy.pharmacy |
| Analysis of Secondary Outcome Measures | Children with ASD and ADHD symptoms | GXR was effective in reducing oppositional behavior and had a modest effect on repetitive behavior. | nih.gov |
Anxiety Disorders (e.g., Generalized Anxiety Disorder)
The utility of guanfacine extended-release (GXR) in pediatric anxiety disorders has been explored in a pilot, randomized, placebo-controlled trial. The study included youth aged 6-17 years with generalized anxiety disorder (GAD), separation anxiety disorder (SAD), or social anxiety disorder. nih.govresearchgate.net
While the study found no significant differences between the GXR and placebo groups on the Pediatric Anxiety Rating Scale (PARS) and the Screen for Child Anxiety Related Emotional Disorders (SCARED) scores, a higher percentage of subjects in the GXR group showed significant clinical improvement. nih.govresearchgate.net Specifically, 54.2% of those receiving GXR were rated as "much improved" or "very much improved" on the Clinical Global Impression-Improvement (CGI-I) scale, compared to 31.6% in the placebo group. nih.govresearchgate.net The study concluded that GXR was well-tolerated in this population. nih.gov
| Study Design | Participant Group | Key Findings | Reference |
| Pilot, Randomized, Placebo-Controlled Trial | Youth (6-17 years) with GAD, SAD, or social anxiety disorder | No significant difference in PARS or SCARED scores. 54.2% of GXR group showed significant improvement on CGI-I vs. 31.6% of placebo group. | nih.govresearchgate.net |
Post-Traumatic Stress Disorder (PTSD) and Nightmares
Guanfacine has been investigated for its potential to alleviate symptoms of Post-Traumatic Stress Disorder (PTSD), particularly those related to hyperarousal. nih.gov A systematic review of studies involving alpha-2 agonists found that both clonidine and guanfacine showed effectiveness in treating nightmares, hyperarousal, aggression, and sleep disturbances in children and adolescents with PTSD. nih.govresearchgate.net
An open-label pilot study of guanfacine extended-release (GXR) in children and adolescents with traumatic stress symptoms found significant improvements in parent-reported scores for re-experiencing, avoidance, and overarousal. nih.gov Case reports have also suggested that guanfacine may be effective in reducing core traumatic stress symptoms, including nightmares. nih.gov However, a study in veterans with chronic PTSD found guanfacine to be no more effective than a placebo. ucsf.edu
| Study Design | Participant Group | Key Findings | Reference |
| Systematic Review | Children and adolescents with PTSD | Clonidine and guanfacine were effective for nightmares, hyperarousal, aggression, and sleep disturbances. | nih.govresearchgate.net |
| Open-Label Pilot Study | Children and adolescents with traumatic stress symptoms | Significant improvement in re-experiencing, avoidance, and overarousal symptoms with GXR. | nih.gov |
| Case Reports | Traumatized children | Guanfacine may decrease core traumatic stress symptoms, including nightmares. | nih.gov |
| Randomized, Controlled Study | Veterans with chronic PTSD | Guanfacine was no more effective than placebo. | ucsf.edu |
Traumatic Brain Injury (TBI)
Guanfacine is being explored as a potential treatment for cognitive deficits following a traumatic brain injury (TBI). researchgate.net It is thought to work by strengthening pre-frontal cortical function. nih.gov
Case studies have shown that a combination of guanfacine and N-acetylcysteine (NAC) improved attention, processing speed, memory, and executive functioning in individuals with post-TBI cognitive symptoms. nih.gov Another study demonstrated that guanfacine increased activity in the right prefrontal cortex during a working memory task in individuals with mild TBI compared to healthy controls. nih.gov In one practice, out of 33 individuals recommended this combination protocol, 12 continued both medications, with 7 of them reporting benefits such as improved focus and working memory. nih.gov
| Study Design | Participant Group | Key Findings | Reference |
| Case Studies | Two individuals with post-TBI cognitive symptoms | Combination of guanfacine and NAC improved attention, processing speed, memory, and executive function. | nih.gov |
| Study | Individuals with mild TBI and healthy controls | Guanfacine increased right prefrontal cortex activity during a working memory task in the TBI group. | nih.gov |
| Practice-Based Observation | 33 individuals with TBI recommended guanfacine and NAC | 7 out of 12 who continued both medications reported benefits in focus and working memory. | nih.gov |
"Brain Fog" in Long COVID Patients
Guanfacine has emerged as a potential treatment for the cognitive deficits, often termed "brain fog," experienced by some individuals with Long COVID. yale.edu The rationale for its use is based on its ability to strengthen connections in the prefrontal cortex and protect against inflammation and stress. yale.edu
In a small study of 12 patients with Long COVID-related brain fog, a combination of guanfacine and N-acetylcysteine (NAC) was administered. Eight of these patients reported significant benefits, including improved memory, organizational skills, and the ability to multi-task. For some, the brain fog resolved completely. yale.eduyalemedicine.org A case study also reported that extended-release guanfacine (GXR) led to significant improvements in attention, working memory, and executive function in a Long COVID patient, with normalized brain activity observed via near-infrared spectroscopy. nih.gov
| Study Design | Participant Group | Key Findings | Reference |
| Small Cohort Study | 12 patients with Long COVID brain fog | 8 patients reported substantial benefits in memory, organization, and multitasking with a combination of guanfacine and NAC. | yale.eduyalemedicine.org |
| Case Study | Long COVID patient with cognitive impairment | GXR treatment led to significant improvements in attention, working memory, and executive function, and normalized brain activity. | nih.gov |
Cannabis Addiction and Cognitive Impairment
This compound has been investigated as a potential pharmacotherapy for cannabis use disorder (CUD), with a particular focus on its capacity to alleviate cognitive deficits and manage withdrawal symptoms. talkspace.comnih.govrupahealth.com Research suggests that guanfacine, an α2A-adrenoceptor agonist, may counteract the negative effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, on executive functions such as working memory and attention. talkspace.comdroracle.aitalkspace.com
A double-blind, placebo-controlled, crossover study examined the effects of guanfacine on THC-induced cognitive impairment in cannabis users. droracle.aitalkspace.com The findings indicated that while THC negatively impacted spatial working memory and increased errors of omission on an attentional task when participants were on placebo, these impairments were not observed when they were treated with guanfacine. droracle.aitalkspace.comeuropa.eu Specifically, guanfacine treatment was associated with significantly improved accuracy on spatial working memory tasks and a reduction in THC-induced omission errors compared to placebo. droracle.aieuropa.eudroracle.ai
Beyond cognitive enhancement, studies have also explored guanfacine's role in mitigating cannabis withdrawal. One human laboratory study found that daily administration of guanfacine reduced irritability and improved objective measures of sleep during cannabis withdrawal compared to placebo. nih.gov Another pilot trial of guanfacine extended-release (G-XR) in individuals with CUD demonstrated the treatment's feasibility and was associated with a significant reduction in self-reported cannabis use. rupahealth.com However, the evidence is not uniformly positive across all domains. Some studies have reported mixed results regarding guanfacine's effectiveness in reducing cannabis craving and other withdrawal symptoms. nih.govengland.nhs.uk
Currently, there are no medications approved by the U.S. Food and Drug Administration (FDA) for the treatment of CUD. droracle.ai Guanfacine's unique mechanism, which may help in reducing withdrawal symptoms and improving behavioral control, positions it as a candidate for further investigation. rupahealth.commayoclinic.org An ongoing clinical trial is further evaluating the efficacy of guanfacine-ER on reducing cannabis use, impulsivity, and withdrawal symptoms in individuals with CUD. drugs.com
Table 1: Summary of Key Research Findings on Guanfacine for Cannabis Use Disorder
| Study Design | Key Findings | Reference |
|---|---|---|
| Double-blind, placebo-controlled, crossover pilot study | Guanfacine attenuated THC-induced impairments in spatial working memory and attention. | droracle.aitalkspace.comeuropa.eu |
| Human laboratory model of CUD | Guanfacine reduced irritability and improved objective sleep measures during cannabis withdrawal. | nih.gov |
| Open-label outpatient pilot trial | Guanfacine-ER was a feasible treatment for CUD and was associated with reduced cannabis use. | rupahealth.com |
| Within-subjects study | Guanfacine did not show significant effects on overall withdrawal, craving, or sleep, but showed trends for increased positive mood. | england.nhs.uk |
Discontinuation and Withdrawal Considerations
The discontinuation of this compound requires careful management to avoid potential adverse effects, primarily related to rebound phenomena.
Gradual Discontinuation Protocols
It is strongly recommended that guanfacine not be discontinued (B1498344) abruptly. talkspace.commayoclinic.org A gradual tapering of the dose is advised to allow the body to adjust to the absence of the medication, thereby minimizing the risk of withdrawal symptoms. droracle.aitg.org.au The recommended protocol for discontinuing guanfacine involves a slow dose reduction. europa.eudrugs.commedscape.com
Healthcare providers suggest decreasing the total daily dose in increments of no more than 1 mg every 3 to 7 days. europa.eudrugs.comgmmmg.nhs.ukberkshirehealthcare.nhs.uk This methodical reduction helps to mitigate the risk of significant withdrawal reactions. droracle.ai During the tapering period, it is crucial to monitor the patient's blood pressure and heart rate. europa.eudrugs.commedscape.com For patients who have been on higher doses or have been taking the medication for an extended period, a more gradual tapering schedule may be necessary. droracle.ai
Table 2: Recommended Guanfacine Discontinuation Protocol
| Step | Action | Rationale |
|---|---|---|
| 1 | Consult a healthcare provider. | To ensure a safe and supervised discontinuation process. talkspace.com |
| 2 | Gradually reduce the daily dose. | Decrease by no more than 1 mg every 3 to 7 days. drugs.commedscape.comgmmmg.nhs.uk |
| 3 | Monitor vital signs. | Regularly check blood pressure and pulse during the tapering period. europa.eudrugs.com |
| 4 | Do not stop suddenly. | Abrupt cessation can lead to significant withdrawal effects. rupahealth.commayoclinic.org |
Potential for Rebound Phenomena (e.g., Blood Pressure and Heart Rate Increases)
Abruptly stopping guanfacine can lead to a withdrawal syndrome characterized by a temporary overactivity of the sympathetic nervous system. droracle.ai This can result in a significant increase in blood pressure, known as rebound hypertension, and a rapid heart rate (tachycardia). droracle.aidroracle.aimayoclinic.org While the incidence is considered lower than with other centrally acting antihypertensive agents like clonidine, the risk is still significant. droracle.aimedcentral.com
The onset of rebound hypertension after stopping guanfacine is typically observed within 2 to 4 days. medcentral.comdroracle.ai In most cases, blood pressure returns to pretreatment levels slowly over this period without severe consequences. nih.govmedcentral.com However, there have been very rare reports of hypertensive encephalopathy following abrupt discontinuation. europa.euberkshirehealthcare.nhs.uk
Other potential withdrawal symptoms include nervousness, anxiety, agitation, headaches, and tremors. talkspace.comdroracle.aidroracle.ai Patients may also experience a return or worsening of the original symptoms that were being treated. droracle.ai
Table 3: Potential Withdrawal Symptoms and Rebound Phenomena
| Symptom Category | Specific Manifestations |
|---|---|
| Cardiovascular | Rebound hypertension, increased heart rate (tachycardia). droracle.aimayoclinic.org |
| Neurological/Psychological | Nervousness, anxiety, agitation, headaches, tremors, irritability. talkspace.comdroracle.ai |
| Other | Increased salivation, stomach cramps, sweating, worsening of original symptoms. nih.govmayoclinic.org |
Adverse Events and Safety Profile of Guanfacine Hydrochloride
Cardiovascular Effects
Guanfacine (B1203898) hydrochloride exerts its effects on the cardiovascular system by stimulating alpha-2A adrenergic receptors, which leads to a reduction in sympathetic nerve impulses to the heart and blood vessels. tga.gov.autg.org.au This mechanism of action can result in several cardiovascular side effects.
Hypotension and Bradycardia
Decreases in blood pressure and heart rate are known dose-dependent effects of guanfacine treatment. fda.gov
Hypotension (Low Blood Pressure): Hypotension is a common adverse reaction to guanfacine. tg.org.au In short-term pediatric monotherapy and co-administration trials, dose-dependent decreases in mean systolic (4-5 mmHg) and diastolic (3 mmHg) blood pressure were observed. tga.gov.au In a long-term open-label study with an average exposure of about 10 months, the most significant drops in blood pressure occurred within the first month of therapy. tga.gov.au Up to 7% of individuals taking guanfacine extended-release (ER) tablets in clinical trials reported low blood pressure. goodrx.com It can cause symptoms such as dizziness or lightheadedness, particularly when standing up quickly (orthostatic hypotension). patsnap.comregionvarmland.se
Bradycardia (Slow Heart Rate): A reduction in heart rate is another frequent cardiovascular effect. tg.org.au In short-term pediatric trials, mean decreases in heart rate of 6-9 beats per minute (bpm) were noted. tga.gov.au A retrospective study in children and adolescents with ADHD reported a significant mean reduction in heart rate of -12.3 bpm. nih.govnih.gov Bradycardia was reported in 1.5% of all patients treated with guanfacine in a pooled analysis of clinical trials. europa.eueuropa.eu In some instances, severe bradycardia has led to treatment discontinuation. nih.govnih.gov
The following table summarizes the incidence of hypotension and bradycardia in clinical trials:
| Adverse Event | Incidence in Guanfacine Group | Incidence in Placebo Group | Study Population |
| Hypotension | 7% | 3% | Pediatric (monotherapy trials) fda.gov |
| Hypotension | 3.2% | Not specified | Overall pooled data europa.eueuropa.eu |
| Bradycardia | 1.5% | Not specified | Overall pooled data europa.eueuropa.eu |
Data derived from various clinical trials.
Electrocardiographic (ECG) Findings, including QT Interval and P Wave Axis
Guanfacine treatment can lead to specific changes on an electrocardiogram (ECG).
QT Interval: Studies have investigated the effect of guanfacine on the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction. Some studies have shown that guanfacine can prolong the QT interval. nih.gov A retrospective analysis of a thorough QT study found that both therapeutic (4 mg) and supratherapeutic (8 mg) doses of immediate-release guanfacine resulted in QTc (corrected QT) prolongation. nih.gov Another study in children and adolescents reported a statistically significant increase in the QT interval of +16.8 ms (B15284909). nih.govnih.govresearchgate.net However, the clinical relevance of these findings is sometimes considered uncertain, with some research suggesting no clinically meaningful changes. nih.govnih.goveuropa.eu For instance, in phase II-III randomized double-blind monotherapy studies, the incidence of QTc interval prolongation exceeding 60 ms was low and comparable between guanfacine and placebo groups. europa.eu
P Wave Axis: A recent retrospective study on children and adolescents treated with guanfacine for ADHD found a significant change in the P wave axis, with a mean reduction of -12.3°. nih.govnih.govresearchgate.net
The table below presents key ECG findings from a study in pediatric patients:
| ECG Parameter | Mean Change from Baseline | Statistical Significance (p-value) |
| Heart Rate | -12.3 bpm | < 0.001 |
| QT Interval | +16.8 ms | 0.014 |
| P Wave Axis | -12.3° | 0.038 |
Data from a retrospective study in children and adolescents with ADHD. nih.govnih.govresearchgate.net
Syncope
Syncope, or fainting, is a recognized but less common adverse event associated with guanfacine use. tga.gov.aunih.govrxlist.com It is often linked to the drug's effects on blood pressure and heart rate. europa.eu In a pooled analysis of clinical trials, syncope was reported in 0.7% of all patients treated with guanfacine. europa.eueuropa.eu The majority of syncope cases have been observed in long-term, open-label studies. tga.gov.au Conditions that may predispose individuals to syncope, such as hypotension, orthostatic hypotension, bradycardia, or dehydration, warrant caution when using guanfacine. tga.gov.auregionvarmland.se
Neurological and Psychiatric Effects
Guanfacine hydrochloride can cause a range of neurological and psychiatric side effects, primarily due to its action as a central alpha-2 adrenergic agonist. rxlist.com
Somnolence, Sedation, and Fatigue
These are among the most frequently reported adverse effects of guanfacine. tg.org.augoodrx.comnih.govresearchgate.netrxlist.comadhdevidence.org
Somnolence and Sedation: Drowsiness and sedation are particularly common, especially at the beginning of treatment or when the dose is increased. patsnap.comrxlist.com In clinical trials, somnolence has been reported in up to 40.6% of patients, and sedation in 10.2%. europa.eueuropa.eu These symptoms are often dose-related and tend to diminish with continued therapy. rxlist.com However, they are also a common reason for treatment discontinuation. tg.org.aunih.gov
Fatigue: Fatigue is another very common side effect, reported in up to 22% of patients in some studies. drugs.com It was reported in 18.1% of patients in a large pool of clinical trial data. europa.eu Like somnolence and sedation, fatigue can be a reason for stopping the medication. fda.gov
The following table shows the incidence of these adverse events from a long-term safety study in children and adolescents:
| Adverse Event | Incidence |
| Somnolence | 36.0% |
| Fatigue | 20.1% |
Data from a 2-year open-label safety study. d-nb.info
Dizziness
Dizziness is a common neurological side effect of guanfacine. nih.govrxlist.comadditudemag.com It can be related to the medication's hypotensive effects, especially postural dizziness which occurs when standing up. adhdevidence.orgnih.gov The incidence of dizziness can be as high as 16%. drugs.com In an open-label postmarketing study, dizziness was reported in more than 1% of patients. fda.govrxlist.com
The table below indicates the frequency of dizziness reported in clinical studies:
| Adverse Event | Incidence |
| Dizziness | Up to 16% |
| Postural Dizziness | >10% in some studies |
Data compiled from various clinical studies. adhdevidence.orgdrugs.comnih.gov
Headache
Headache is a very common adverse reaction associated with the use of this compound. drugs.comnih.gov Clinical trial data indicates a significant incidence rate, with some studies reporting it as high as 27.4% to 28% among users. drugs.comeuropa.eu Other sources suggest an incidence of up to 13%. goodrx.com While generally considered a common side effect, severe or persistent headaches are noted as a reason for patients to consult their healthcare provider. goodrx.com In some long-term studies, headache was reported as a reason for discontinuing the medication, although this was infrequent. rxlist.com Interestingly, one study noted that the occurrence of headaches was not directly linked to changes in blood pressure. nih.gov Headaches can also manifest as a withdrawal symptom upon abrupt cessation of the medication. regionvarmland.se
Table 1: Incidence of Headache with this compound
| Data Source Category | Reported Incidence |
|---|---|
| Clinical Trials | Up to 28% drugs.com |
| European Medicines Agency | 27.4% europa.eu |
Impact on Sleep Parameters
The effect of this compound on sleep is complex. While somnolence and sedation are frequently reported, particularly at the beginning of treatment, the compound can negatively affect sleep quality. europa.eunih.gov Research, including studies using polysomnography (PSG), has shown that guanfacine may worsen certain sleep parameters. wikipedia.orgucl.ac.uk
Table 2: Research Findings on this compound's Impact on Sleep Parameters (Polysomnography Study)
| Sleep Parameter | Guanfacine Extended-Release Group | Placebo Group | Statistical Significance |
|---|---|---|---|
| Change in Total Sleep Time | -57.32 minutes | +31.32 minutes | p = .005 nih.gov |
| Primary Cause | Increased time awake after sleep onset nih.gov | Not Applicable | |
Affect Lability and Depression
Psychiatric adverse events such as affect lability and depression are recognized side effects of guanfacine treatment. drugs.comeuropa.eu These events are generally categorized as common, with an incidence rate estimated between 1% and 10%. drugs.com Affect lability, which can include mood swings, is noted in patient information from regulatory agencies. europa.eurxlist.com In a long-term open-label trial, depression was cited as a reason for treatment discontinuation for one patient. rxlist.com
Gastrointestinal Effects
Gastrointestinal disturbances are among the most frequently reported adverse events with this compound, with some effects being dose-related. fda.gov
Abdominal Pain
Abdominal pain is a very common side effect, with studies reporting incidence rates of up to 15%. drugs.com The European Medicines Agency specifies an incidence of 12% for upper abdominal pain. europa.eu The term "abdominal pain" in clinical trials often encompasses upper abdominal pain, lower abdominal pain, and general abdominal discomfort. nih.govfda.gov This adverse reaction has been identified as being dose-related. fda.gov
Nausea
Nausea is a common gastrointestinal side effect. nih.govrxlist.com It is reported to occur in 1% to 10% of patients. drugs.com In monotherapy trials, nausea was one of the most frequently observed adverse reactions, with an incidence of 5% or greater and at least twice the rate of placebo. fda.gov In a one-year open-label study, nausea was the cause for three patients discontinuing the treatment. rxlist.com
Constipation and Dry Mouth
Constipation and dry mouth are prominent and very common adverse reactions to this compound. goodrx.comrxlist.com
Dry mouth is one of the most frequently cited side effects, with some clinical data showing an incidence of up to 54%. drugs.comgoodrx.comgoodrx.com While often mild and tending to decrease with continued treatment, persistent dry mouth can be problematic. rxlist.com If it continues for more than two weeks, it may elevate the risk of dental issues, including tooth decay and gum disease. drugs.com
Constipation is also very common, with an incidence rate of up to 15%. drugs.comgoodrx.com Both constipation and dry mouth are recognized as being dose-related side effects. fda.gov In long-term trials, both dry mouth and constipation were reported as reasons for discontinuing the medication. rxlist.com
Table 3: Incidence of Common Gastrointestinal Effects
| Adverse Event | Reported Incidence | Note |
|---|---|---|
| Dry Mouth | Up to 54% drugs.comgoodrx.com | Dose-related fda.gov |
| Constipation | Up to 15% drugs.comgoodrx.com | Dose-related fda.gov |
| Abdominal Pain | Up to 15% drugs.comwikipedia.org | Dose-related fda.gov |
| Nausea | ≥5% (in some trials) fda.gov | Common (1-10%) drugs.com |
Factors Influencing Adverse Event Profile
The occurrence and intensity of adverse events associated with this compound are not uniform and can be influenced by several factors, notably the dosage and the duration of treatment.
Many of the side effects of this compound are dose-dependent, meaning they are more likely to occur or be more severe at higher doses. singlecare.comwikipedia.orgcambridge.org Clinical trials have demonstrated a clear relationship between the dose of guanfacine and the incidence of several adverse reactions. fda.govregionvarmland.se Events such as somnolence, sedation, abdominal pain, dizziness, hypotension, dry mouth, and constipation are particularly noted to be dose-related. fda.govnih.govfda.gov This dose-relatedness is a key consideration in clinical practice, where treatment is often initiated at a low dose and titrated upwards to balance efficacy with tolerability. regionvarmland.seeuropa.eu Doses greater than 2 mg/day have been associated with an increase in side effects. cambridge.org
Table 1: Incidence of Dose-Related Adverse Reactions in Fixed-Dose Guanfacine ER Trials vs. Placebo
| Adverse Reaction | Placebo (n=312) | 1 mg/day (n=80) | 2 mg/day (n=78) | 3 mg/day (n=77) | 4 mg/day (n=77) |
| Somnolence/Sedation | 17% | 30% | 46% | 44% | 51% |
| Abdominal Pain | 7% | 10% | 12% | 13% | 16% |
| Dizziness | 4% | 5% | 8% | 10% | 14% |
| Hypotension | 1% | 3% | 4% | 4% | 7% |
| Dry Mouth | 1% | 3% | 4% | 8% | 12% |
| Constipation | 1% | 1% | 3% | 3% | 5% |
Source: Adapted from FDA clinical trial data. fda.gov
Many of the common adverse events associated with this compound are transient, tending to be most pronounced at the beginning of treatment or following a dose increase, and diminishing over time. rxlist.comrxlist.comcambridge.org Side effects such as drowsiness, sedation, dry mouth, and dizziness are often mild and tend to disappear with continued dosing. rxlist.comrxlist.comnih.gov Sedative effects, in particular, may occur predominantly at the start of treatment and can last for 2-3 weeks, or longer in some individuals. europa.eu This transient nature suggests that patients may develop a tolerance to some of the initial side effects as their bodies adjust to the medication. goodrx.com
Impact of Co-administration with Other Medications
The concomitant administration of this compound with other medications can lead to significant drug interactions, primarily due to its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system and its pharmacodynamic effects on the central nervous system (CNS) and cardiovascular system. fda.govdontforgetthebubbles.com
Pharmacokinetic Interactions:
Guanfacine's plasma concentrations are notably affected by drugs that inhibit or induce the CYP3A4 enzyme. fda.govdontforgetthebubbles.com
CYP3A4 Inhibitors: Strong and moderate inhibitors of CYP3A4 can substantially increase guanfacine plasma levels, heightening the risk of adverse reactions such as hypotension, bradycardia, and sedation. fda.govrxlist.comeuropa.eu Co-administration with strong CYP3A4 inhibitors like ketoconazole (B1673606) requires a dose reduction of guanfacine. fda.govrxlist.com Other examples of interacting medications include certain antibiotics (e.g., clarithromycin, erythromycin, ciprofloxacin) and some antiviral medications containing ritonavir (B1064) or cobicistat. goodrx.com Grapefruit juice is also a known CYP3A4 inhibitor and should be avoided. tg.org.au
CYP3A4 Inducers: Conversely, strong CYP3A4 inducers can decrease guanfacine exposure, potentially reducing its efficacy. fda.gov When co-administered with inducers such as rifampin, an upward titration of the guanfacine dose may be necessary. fda.govgoodrx.com Other examples include some anti-seizure medications like carbamazepine (B1668303) and phenytoin (B1677684). goodrx.commedcentral.com
Pharmacodynamic Interactions:
CNS Depressants: Due to its sedative properties, using guanfacine with other CNS depressants can lead to additive effects, increasing drowsiness and sedation. rxlist.comeuropa.eu Caution is advised when it is taken with alcohol, benzodiazepines, barbiturates, antipsychotics, and sedating antihistamines. europa.eugoodrx.comtg.org.au
Antihypertensive Drugs: Additive pharmacodynamic effects, such as hypotension and syncope, can occur when guanfacine is used with other antihypertensive medications. rxlist.comeuropa.eu
Other ADHD Medications:
Methylphenidate and Lisdexamfetamine (B1249270): Studies have shown that guanfacine does not significantly affect the pharmacokinetics of methylphenidate or lisdexamfetamine when co-administered. fda.goveuropa.eu However, one study noted a minor, not clinically meaningful, increase in guanfacine concentration when taken with lisdexamfetamine dimesylate. europa.eu In combination with methylphenidate, an increase in irritability and insomnia has been reported. tg.org.au
Valproic Acid: Co-administration with valproic acid may lead to increased concentrations of valproic acid. europa.eu
The following table summarizes the key interactions of this compound with other medications:
Table 1: this compound Drug Interactions| Interacting Drug Class/Substance | Example(s) | Potential Effect on Guanfacine or Co-administered Drug |
|---|---|---|
| CYP3A4 Inhibitors | Ketoconazole, Ciprofloxacin, Ritonavir | Increased guanfacine plasma concentrations, leading to a higher risk of side effects like hypotension and sedation. fda.govrxlist.comgoodrx.com |
| CYP3A4 Inducers | Rifampin, Carbamazepine | Decreased guanfacine plasma concentrations, potentially reducing its effectiveness. fda.govgoodrx.com |
| CNS Depressants | Alcohol, Benzodiazepines (e.g., Alprazolam), Opioids | Additive sedative effects, increased drowsiness. europa.eugoodrx.commedcentral.com |
| Antihypertensives | - | Additive hypotensive effects, increased risk of low blood pressure and fainting. rxlist.comeuropa.eu |
| ADHD Medications | Methylphenidate, Lisdexamfetamine | No significant impact on the pharmacokinetics of either drug. fda.goveuropa.eu May increase irritability and insomnia when combined with methylphenidate. tg.org.au |
| Anticonvulsants | Valproic Acid | May increase valproic acid concentrations. europa.eu |
| Herbal Supplements | St. John's Wort | May decrease the effectiveness of guanfacine. goodrx.com |
| Food | High-fat meals, Grapefruit juice | High-fat meals can increase absorption. tg.org.audrugs.com Grapefruit juice can increase guanfacine levels. tg.org.au |
Discontinuation Due to Adverse Events
In clinical trials, discontinuation of this compound due to adverse events has been observed. In monotherapy trials for Attention-Deficit/Hyperactivity Disorder (ADHD), 12% of patients receiving guanfacine discontinued (B1498344) treatment because of adverse reactions, compared to 4% in the placebo group. fda.govaafp.org The most frequent adverse events leading to discontinuation in these studies were somnolence/sedation (6%) and fatigue (2%). fda.gov In an adjunctive therapy trial with stimulants, the discontinuation rate due to adverse events was lower, at 3% for the guanfacine group compared to 1% for the placebo group. fda.gov
A long-term, open-label study in Japan involving adults with ADHD reported that out of 191 enrolled patients, 34 (approximately 17.8%) discontinued treatment due to treatment-emergent adverse events (TEAEs). adhdevidence.org The primary reasons for discontinuation in this study were somnolence, reductions in blood pressure, and malaise. adhdevidence.org
Research has specifically investigated the link between somnolence and early discontinuation of guanfacine. One study of 96 patients found that 49 discontinued the medication. nih.govjst.go.jp A significantly higher percentage of patients who discontinued within the first 70 days of treatment did so because of somnolence compared to those who discontinued later (44.0% vs. 8.3%). nih.govjst.go.jpjst.go.jp This suggests that somnolence is a key factor in the early cessation of guanfacine therapy, particularly when used as a monotherapy. nih.govjst.go.jp
The following table details the common adverse events that have led to the discontinuation of this compound in clinical studies:
Table 2: Adverse Events Leading to Discontinuation of this compound| Adverse Event | Discontinuation Rate/Reason | Source |
|---|---|---|
| Somnolence/Sedation | 6% in monotherapy trials. fda.gov A primary reason for discontinuation, especially in the early phase of treatment. adhdevidence.orgnih.govjst.go.jp | fda.govadhdevidence.orgnih.govjst.go.jp |
| Fatigue | 2% in monotherapy trials. fda.gov | fda.gov |
| Blood Pressure Reduction | A notable reason for discontinuation in a long-term study. adhdevidence.org | adhdevidence.org |
| Malaise | A reason for discontinuation in a long-term study. adhdevidence.org | adhdevidence.org |
| Bradycardia | A reason for discontinuation in a long-term study. adhdevidence.org | adhdevidence.org |
| Dizziness/Postural Dizziness | A reason for discontinuation in a long-term study. adhdevidence.org | adhdevidence.org |
Future Research Directions and Unexplored Avenues for Guanfacine Hydrochloride
Investigating Novel Therapeutic Applications
The unique mechanism of action of guanfacine (B1203898), primarily centered on strengthening prefrontal cortex connectivity, opens up possibilities for its use beyond its current indications.
Expanded Use in Adult Populations for ADHD and Comorbidities
While guanfacine is established for ADHD in children and adolescents, its application in adults is a growing area of interest. Research has shown that guanfacine can be an effective monotherapy for adults with ADHD. mssm.edunih.gov It is often considered when stimulant medications are not effective or well-tolerated. medvidi.com Beyond core ADHD symptoms, guanfacine may also help manage common comorbidities in adults, such as anxiety, stress, and emotional dysregulation. medvidi.com
Further research is warranted to systematically evaluate the efficacy of guanfacine in treating adult ADHD alongside a broader spectrum of co-occurring conditions. Studies focusing on specific comorbidities like anxiety disorders, mood disorders, and substance use disorders in the adult ADHD population would provide valuable insights for clinicians. Research has also indicated its potential in managing hyperactivity and impulsivity in individuals with Autism Spectrum Disorder, a condition that frequently co-occurs with ADHD. nih.govresearchgate.net
| Study Focus | Key Findings | Reference |
| Guanfacine ER for Adult ADHD | Statistically significant reduction in ADHD scores compared to placebo. | thecarlatreport.com |
| Guanfacine for ADHD with Comorbidities | May help with co-occurring anxiety, stress, and emotional dysregulation. | medvidi.com |
| Guanfacine for Autism Spectrum Disorder with Hyperactivity | Showed a significant decline in hyperactivity scores compared to placebo. | nih.govresearchgate.net |
Exploration in Specific Neurocognitive Deficits (e.g., Long COVID Brain Fog)
One of the most intriguing new avenues of research for guanfacine is its potential to treat the persistent neurocognitive deficits, colloquially known as "brain fog," experienced by some individuals following COVID-19 infection. This condition is often characterized by difficulties with memory, attention, and executive function.
A notable case study and a subsequent small cohort study have explored the use of guanfacine in combination with N-acetylcysteine (NAC) to alleviate these symptoms. The rationale for this combination is that guanfacine can enhance prefrontal cortex function, while NAC provides antioxidant support. In the cohort study of twelve patients with "brain fog," eight reported substantial benefits, including improved memory and organizational skills. For some, the "brain fog" completely resolved, allowing them to return to their normal activities. These preliminary findings are promising and highlight the need for larger, placebo-controlled clinical trials to definitively establish the efficacy and safety of this combination therapy for Long COVID-related cognitive deficits.
Further Research in Addiction Treatment
The role of the prefrontal cortex in impulse control and decision-making makes it a key area of interest in addiction research. Guanfacine's ability to modulate prefrontal cortex function has led to its investigation as a potential treatment for substance use disorders.
Preclinical and preliminary human studies suggest that guanfacine may be effective in reducing stress- and cue-induced craving for substances such as cocaine, alcohol, and nicotine. By strengthening the brain's "top-down" control over cravings and impulsive behaviors, guanfacine could be a valuable tool in preventing relapse. Further research is needed to determine the optimal use of guanfacine in addiction treatment, including its potential as a standalone therapy or in combination with other psychosocial interventions.
| Substance of Abuse | Potential Effect of Guanfacine |
| Cocaine | Reduction of stress- and cue-induced craving |
| Alcohol | Attenuation of craving |
| Nicotine | Reduction of stress- and cue-induced craving |
Advanced Neuropharmacological Studies
To fully unlock the therapeutic potential of guanfacine, a more detailed understanding of its neuropharmacological mechanisms is essential.
Elucidation of the Full Mechanism of Action in ADHD
The primary mechanism of action of guanfacine in ADHD is understood to be its role as a selective α2A-adrenoceptor agonist. These receptors are highly concentrated in the prefrontal cortex. By stimulating postsynaptic α2A-adrenoceptors on the dendritic spines of prefrontal cortex pyramidal cells, guanfacine is thought to strengthen network connectivity. mssm.edunih.gov
This strengthening of connections is believed to occur through the inhibition of the cyclic AMP (cAMP)-protein kinase A (PKA)-potassium (K+) channel signaling pathway. additudemag.com By inhibiting this pathway, guanfacine effectively closes potassium channels, which enhances the signal transmission between neurons in the prefrontal cortex. This improved neuronal communication is thought to underlie the improvements in attention, impulse control, and working memory seen in individuals with ADHD who are treated with guanfacine. Future research should aim to further delineate these downstream signaling cascades and their precise impact on neural circuit function in ADHD.
Detailed Investigation of TAAR1 and 5-HT2B Receptor Crosstalk
Recent research has uncovered a novel aspect of guanfacine's pharmacology, identifying it as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This finding is significant as TAAR1 is a key regulator of monoaminergic neurotransmission. The dual activity of guanfacine on both α2A-adrenergic receptors and TAAR1 suggests a more complex mechanism of action than previously understood. The potential for crosstalk between these two receptor systems opens up new avenues for research and could explain some of the broader therapeutic effects of guanfacine. Further in-depth investigation into this dual signaling and its functional consequences is warranted.
Adding another layer of complexity, one study has also identified guanfacine as a 5-HT2B receptor agonist. nih.gov The serotonin (B10506) 5-HT2B receptor is involved in a variety of physiological and behavioral processes. The interaction of guanfacine with this receptor is a largely unexplored area. Future studies should investigate the significance of this interaction and the potential for crosstalk between α2A-adrenergic, TAAR1, and 5-HT2B receptor signaling pathways in mediating the therapeutic effects of guanfacine. Understanding these intricate receptor interactions could lead to the development of more targeted and effective treatments for a range of neuropsychiatric disorders.
In-depth Analysis of Regional Brain Activation and Connectivity
Guanfacine hydrochloride's therapeutic effects are believed to stem from its ability to strengthen prefrontal cortex (PFC) network connections, which are crucial for regulating attention, emotion, and behavior. acquaintpublications.comresearchgate.netnih.gov As a selective alpha-2A adrenergic receptor agonist, guanfacine targets receptors highly concentrated in the PFC and the locus coeruleus. acquaintpublications.com Its mechanism involves acting on post-synaptic α2A-adrenoceptors on dendritic spines to inhibit cAMP-PKA-K+ channel signaling, which enhances PFC neuronal firing and strengthens network connectivity. genesight.comresearchgate.net This action helps to optimize the brain's top-down control over attention and behavior. genesight.comresearchgate.net
Neuroimaging studies have begun to visualize these effects. Functional magnetic resonance imaging (fMRI) and pharmacological MRI (phMRI) studies in both animals and humans have shown that guanfacine produces differential effects across brain regions. caddra.ca Research indicates that guanfacine increases neuronal activity in the frontal cortex while decreasing activity in subcortical areas like the basal ganglia (caudate, putamen, and nucleus accumbens). caddra.ca This suggests that guanfacine enhances the PFC's inhibitory control over these subcortical regions. caddra.ca
A pilot fMRI study in youths with Attention-Deficit/Hyperactivity Disorder (ADHD) found that clinical improvement with guanfacine was associated with reduced activation in the right midcingulate cortex/supplementary motor area and the left posterior cingulate cortex during a Go/No-go task. mdpi.comduke.edu Another study using functional near-infrared spectroscopy (fNIRS) in children with ADHD identified activation in the right angular gyrus, a part of the attention network, following guanfacine administration. wikipedia.orgcaddra.ca However, this study did not observe the expected activation in the prefrontal area, highlighting the need for further research to clarify the precise neuropharmacological effects of the compound. wikipedia.orgcaddra.ca
Future research should aim to further delineate these regional effects. Advanced neuroimaging techniques could provide a more detailed map of guanfacine-induced changes in brain connectivity, both within the PFC and between the PFC and other critical brain regions like the striatum and cingulate cortex. caddra.ca Understanding how guanfacine modulates these specific circuits could lead to more targeted therapeutic applications.
Comparative Effectiveness and Safety Research
Direct Head-to-Head Trials with Other Non-Stimulant and Stimulant Medications
Direct head-to-head clinical trials comparing this compound with other ADHD medications are limited, necessitating the use of indirect comparison methods for some analyses. nih.govnih.gov
Non-Stimulant Medications:
Clonidine (B47849): Both guanfacine and clonidine are alpha-2 adrenergic agonists used to treat ADHD. wikipedia.org Guanfacine, however, is more selective for the α2A-adrenergic receptor subtype, which is highly concentrated in the prefrontal cortex and plays a key role in attention and impulse control. wikipedia.orgreddit.com Clonidine is less selective and also binds to imidazoline (B1206853) receptors, which may contribute to a greater hypotensive effect and stronger side effects like sedation. reddit.comadhdevidence.org Some studies suggest guanfacine may have unique benefits in improving planning and working memory compared to clonidine. wikipedia.org Generally, guanfacine is considered to have a more favorable side-effect profile due to its receptor selectivity. reddit.comspringermedicine.com
Atomoxetine (B1665822): No direct head-to-head trials comparing guanfacine extended-release (GXR) and atomoxetine have been published. nih.govnih.gov However, a matching-adjusted indirect comparison (MAIC) was conducted to estimate relative efficacy. After adjusting for differences in trial populations and placebo responses, the analysis found that GXR was associated with significantly greater reductions in ADHD Rating Scale IV (ADHD-RS-IV) total scores compared to atomoxetine. nih.govnih.govnih.gov A mixed treatment comparison (MTC) also found that GXR was more effective than atomoxetine in improving ADHD-RS-IV total scores and Clinical Global Impression-Improvement (CGI-I) response. actaspsiquiatria.es
Stimulant Medications:
Stimulants like methylphenidate and amphetamines are considered first-line treatments for ADHD due to their robust efficacy. wikipedia.org Non-stimulants such as guanfacine are typically considered second-line options for patients who have an inadequate response to, or cannot tolerate, stimulants.
An 8-week, 3-arm comparative trial randomized children with ADHD to receive guanfacine, d-methylphenidate (DMPH), or a combination of both. The combination therapy showed consistently greater reductions in inattentive symptoms compared to either monotherapy. A mixed treatment comparison that included 36 randomized controlled trials found that the stimulant lisdexamfetamine (B1249270) had greater efficacy than GXR, atomoxetine, and methylphenidate in treating children and adolescents with ADHD. actaspsiquiatria.es The analysis showed the following mean change from baseline in ADHD-RS-IV total score (active minus placebo):
Lisdexamfetamine (LDX): -14.98
Methylphenidate (MPH) extended release: -9.33
Guanfacine extended release (GXR): -8.68
Atomoxetine (ATX): -6.88 actaspsiquiatria.es
Cost-Effectiveness Analyses of this compound Therapies
Research into the cost-effectiveness of this compound has primarily focused on its use as an adjunctive therapy in children and adolescents. A key economic evaluation analyzed the cost-effectiveness of adding guanfacine extended-release (GXR) to a stimulant compared with continuing stimulant monotherapy for patients with a suboptimal response.
The analysis, conducted from a US third-party payer perspective over a one-year period, used a Markov model to estimate costs and quality-adjusted life years (QALYs). The results indicated that adding GXR to a stimulant regimen led to an incremental QALY of 0.03.
The incremental cost-effectiveness ratio (ICER) was calculated to be $31,660 per QALY gained . This figure is generally considered cost-effective based on a willingness-to-pay threshold of $50,000 per QALY. A probabilistic sensitivity analysis demonstrated a 94.6% likelihood that the ICER would fall below this $50,000 threshold.
One-way sensitivity analyses showed that the ICER was robust, with values ranging from $19,723 to $46,631 under various assumptions. While the addition of GXR increased incremental drug costs by $1,016, this was partially offset by a reduction in medical costs of $124, resulting in a total incremental cost of $892 for the year.
It is important to note that no relevant evidence regarding the cost-effectiveness of GXR for the treatment of adults with ADHD has been identified. nih.gov
Real-World Evidence Studies and Observational Data
Real-world evidence from observational studies provides valuable insights into the effectiveness and utilization patterns of this compound outside the controlled environment of clinical trials.
A retrospective database study compared treatment patterns over a six-month period between children and adolescents with ADHD initiated on guanfacine immediate-release (GIR) and those on guanfacine extended-release (GXR). The study found that users of the immediate-release formulation had significantly higher rates of treatment adjustment compared to those using the extended-release version.
Key Findings from Retrospective Comparison (GIR vs. GXR):
Treatment Discontinuation: GIR users had a 79% higher rate of discontinuation (Adjusted Hazard Ratio [aHR]= 1.79).
Treatment Switching: The rate of switching to a different medication was 132% higher for GIR users (aHR= 2.32).
Treatment Augmentation: GIR users had a 55% higher rate of having another medication added to their regimen (aHR= 1.55).
While GIR users had lower pharmacy costs, they incurred significantly higher medical costs, resulting in no significant difference in total all-cause healthcare costs between the two groups.
Long-term, open-label extension studies also provide real-world data on the safety and maintained effectiveness of GXR. One such study followed children and adolescents for up to two years and found that improvements in ADHD symptoms were maintained over this period. Another long-term study evaluated the maintenance of efficacy through a randomized-withdrawal design. researchgate.net Responders to an initial open-label phase were randomized to continue GXR or switch to a placebo. The study found that the time to treatment failure was significantly longer for patients who continued on GXR compared to those on placebo (49.3% vs. 64.9% treatment failure rate, respectively). researchgate.net These studies demonstrate the durability of guanfacine's treatment effect in a setting that more closely resembles clinical practice. researchgate.net
Pharmacogenetic and Biomarker Research
Identification of Genetic Predictors for Response and Adverse Events
The field of pharmacogenetics aims to identify genetic variations that can predict an individual's response to a medication, including both efficacy and the likelihood of adverse events. For this compound, research in this area is still in its early stages, with a notable scarcity of dedicated pharmacogenomic investigations compared to other ADHD medications like methylphenidate and atomoxetine. genesight.com
The primary target of guanfacine is the alpha-2A adrenergic receptor, which is encoded by the ADRA2A gene . researchgate.net Variations in this gene are a logical focus for research. While some commercial pharmacogenomic tests suggest that certain ADRA2A genotypes may lead to a reduced response to guanfacine, there is currently a lack of published studies specifically evaluating the effect of ADRA2A genotype on treatment outcomes with guanfacine in patients with ADHD. acquaintpublications.comresearchgate.net Most research on ADRA2A polymorphisms, such as the -1291 C/G variant (rs1800544), has focused on predicting response to methylphenidate, with some studies suggesting the G allele is associated with improved response to that stimulant. researchgate.net The relevance of these findings to guanfacine remains to be established through direct investigation.
From a pharmacokinetic perspective, guanfacine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. caddra.careddit.com Genetic variations in the CYP3A4 gene can alter enzyme activity, potentially affecting guanfacine plasma concentrations. Co-administration of potent CYP3A4 inhibitors or inducers is known to significantly alter guanfacine levels, and package inserts provide dose adjustment recommendations based on these interactions. reddit.com However, specific studies linking CYP3A4 genetic variants to variability in guanfacine response or adverse events are not yet prominent in the literature.
Development of Biomarkers for Treatment Efficacy and Safety
Future research is increasingly focused on identifying reliable biomarkers to predict and monitor the efficacy and safety of this compound. This precision-medicine approach aims to move beyond subjective clinical assessments and identify objective measures of treatment response. Key areas of investigation include neuroimaging, genetic markers, and molecular targets.
One promising avenue is the use of functional neuroimaging techniques. Studies have explored using functional magnetic resonance imaging (fMRI) to assess cognitive control circuit activation as a neural circuit target for guanfacine. nih.gov This approach could help identify a "cognitive biotype" in disorders like depression that may respond favorably to guanfacine's mechanism of action. nih.gov Similarly, functional near-infrared spectroscopy (fNIRS) has been suggested as a potential tool for developing neuro-functional biomarkers to monitor the acute effects of treatments for Attention-Deficit/Hyperactivity Disorder (ADHD). nih.gov Future research may focus on identifying specific patterns of brain activation, particularly in the prefrontal cortex, that correlate with a positive clinical response to guanfacine. nih.govyale.edu
Another area of exploration involves inflammatory markers. Given that low-grade inflammation has been implicated in the pathology of cognitive deficits in some conditions, and evidence suggests guanfacine may lower inflammation by deactivating microglia, inflammatory markers could serve as potential biomarkers. nih.gov Furthermore, understanding the dual activity of guanfacine on both α2A-adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1) signaling pathways may open new avenues for biomarker discovery. mdpi.com Identifying genetic variations in these receptors or related pathways could help predict individual differences in treatment response and tolerability.
Longitudinal Studies on Developmental Outcomes
Impact on Long-Term Neurocognitive Development in Pediatric Populations
Guanfacine's mechanism of action, which involves strengthening network connections in the prefrontal cortex (PFC), forms the basis for its potential long-term neurocognitive benefits. nih.govyale.edunih.gov The PFC is crucial for executive functions such as working memory, attention regulation, and inhibiting inappropriate impulses, which are often impaired in neurodevelopmental disorders like ADHD. nih.govyale.eduwikipedia.org Research suggests that by selectively targeting postsynaptic α2A-adrenergic receptors in the PFC, guanfacine can improve the brain's "top-down" control of behavior, thought, and emotion. yale.edumdpi.com
Long-term studies are needed to determine if these acute improvements in PFC function translate into lasting changes in neurocognitive development. Animal models have shown that guanfacine can ameliorate lasting ADHD-like deficits in impulse control and sensorimotor function caused by developmental neurotoxin exposure. escholarship.org In clinical settings, guanfacine has been shown to significantly improve cognitive performance, attention, and working memory. mdpi.com Future longitudinal research will need to systematically track cognitive trajectories in children and adolescents receiving guanfacine treatment over many years to assess its impact on academic performance, social functioning, and the maturation of executive functions. researchgate.net
Evaluation of Sustained Therapeutic Benefits and Tolerability over Extended Periods
Multiple long-term, open-label extension studies have provided evidence for the sustained therapeutic benefits and tolerability of extended-release guanfacine (GXR) in both pediatric and adult populations. These studies, typically lasting up to two years, consistently show that initial improvements in ADHD symptoms are maintained over the long term. researchgate.netnih.govclearvuehealth.comnih.govmssm.edu
In a 2-year study of European children and adolescents with ADHD, ADHD symptoms initially decreased and remained significantly lower than the baseline at the study's endpoint. researchgate.netnih.govmssm.edu At the final assessment, the mean change in the ADHD-RS-IV total score from baseline was -19.8. researchgate.netnih.govmssm.edu Similarly, a long-term study in adults demonstrated that rapid improvements in ADHD symptoms were observed within the first six weeks of treatment and were sustained for up to 50 weeks. nih.gov
The long-term tolerability profile of guanfacine is also well-documented. The most frequently reported treatment-emergent adverse events (TEAEs) are often related to the medication's known sedative effects, such as somnolence, fatigue, and headache. clearvuehealth.comnih.gov These events are typically mild to moderate in severity, tend to emerge early in treatment, and often resolve over time. researchgate.netnih.govnih.gov
Longitudinal studies have also monitored physical development parameters. In pediatric populations, long-term guanfacine monotherapy was not associated with clinically meaningful deviations from normal trajectories for weight and height. researchgate.net Mean z-scores for Body Mass Index (BMI) were reported to be stable throughout a 2-year study. researchgate.netnih.govmssm.edu Modest mean decreases in pulse rate and blood pressure are commonly observed, consistent with the drug's mechanism of action, but these changes are not typically associated with clinically significant issues. researchgate.netnih.govnih.gov
The table below summarizes findings from key long-term studies on extended-release guanfacine.
| Study (Identifier) | Population | Duration | Key Efficacy Findings | Key Tolerability/Safety Findings |
|---|---|---|---|---|
| SPD503-318 | European Children/Adolescents (6-17 years) with ADHD | Up to 2 years | ADHD symptoms significantly lower than baseline at endpoint (mean change in ADHD-RS-IV total score of -19.8). nih.gov | Most common TEAEs: somnolence (36.0%), headache (28.5%), fatigue (20.1%). nih.gov Mean BMI z-scores remained stable. nih.gov Small changes in mean pulse and blood pressure. nih.gov |
| Japanese Phase 3 Extension | Adults with ADHD | 50 weeks | Rapid improvements in ADHD-RS-IV scores sustained to week 50. nih.gov Significant improvements in quality of life and executive functioning. nih.gov | Most common TEAEs: somnolence, thirst, nasopharyngitis, decreased blood pressure. nih.gov Most TEAEs were mild to moderate. nih.gov No clinically relevant changes in ECG or lab tests. nih.gov |
| Biederman et al. (2008) | Children/Adolescents (6-17 years) with ADHD | 2 years | Effectiveness in reducing ADHD symptoms was consistent and sustained throughout the two years. clearvuehealth.com | Most common adverse events: somnolence (30.4%), headache (26.3%), fatigue (14.2%). clearvuehealth.com Sedative effects were usually transient. clearvuehealth.com Small reductions in mean blood pressure and pulse rate. clearvuehealth.com |
| Longitudinal Database Study | Children/Adolescents (4-17 years) with ADHD | Mean exposure ~237 days | Not an efficacy study; focused on growth parameters. | Guanfacine monotherapy was not associated with clinically meaningful deviations from normal z-score trajectories for weight or height. researchgate.net |
Q & A
Q. What are the primary biological targets of guanfacine hydrochloride, and how can researchers validate receptor selectivity in vitro?
this compound is a selective α2A-adrenoceptor agonist with a reported Kd of 31 nM, showing 60-fold selectivity over α2B-adrenoceptors . To validate receptor selectivity, researchers should:
- Use radioligand binding assays with cell membranes expressing α2A-, α2B-, and α2C-adrenoceptors.
- Compare displacement curves of guanfacine against reference ligands (e.g., clonidine for α2A).
- Include controls for off-target activity (e.g., β-adrenergic receptors) using antagonists like propranolol .
Q. How should experimental models be designed to assess guanfacine’s effects on neuronal signaling pathways?
- In vitro models : Use primary neuronal cultures or transfected cell lines (e.g., HEK293 expressing α2A-adrenoceptors) to measure cAMP inhibition via FRET-based assays .
- In vivo models : Employ knockout mice (α2A-adrenoceptor-deficient) to isolate receptor-specific effects in behavioral assays (e.g., fear conditioning) .
- Include dose-response curves (0.1–100 µM) to evaluate efficacy and potency .
Q. What analytical methods are recommended for quantifying this compound purity and stability in research samples?
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 220 nm; retention time ~8.2 minutes .
- Mass spectrometry : Employ LC-MS/MS for trace-level detection in biological matrices (LOQ: 1 ng/mL) .
- Stability studies: Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles in aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported α2-adrenoceptor subtype selectivity of guanfacine?
Discrepancies may arise from differences in assay conditions (e.g., GTPγS presence in binding assays). To address this:
- Compare functional assays (e.g., GTPγS binding vs. cAMP inhibition) across subtypes.
- Use deuterium-labeled guanfacine (Guanfacine-d2 hydrochloride) to control for isotopic effects in tracer studies .
- Validate findings with siRNA-mediated receptor knockdown in relevant cell models .
Q. What methodological considerations are critical when optimizing guanfacine’s pharmacokinetic (PK) profiling in preclinical studies?
- Tissue distribution : Use autoradiography with [³H]-guanfacine in rodent brain sections to map receptor occupancy .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect N-oxidized metabolites in plasma .
- Account for species-specific differences in CYP450 metabolism (e.g., human vs. rat CYP3A4) .
Q. How can researchers integrate multi-omics data to elucidate guanfacine’s off-target effects?
- Transcriptomics : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., MAPK/ERK).
- Proteomics : Use SILAC labeling to quantify changes in post-synaptic density proteins .
- Cross-reference findings with databases like PubChem BioAssay to flag potential off-target interactions (e.g., serotonin receptors) .
Q. What strategies are effective for mitigating batch-to-batch variability in this compound formulations for in vivo studies?
- Source certified reference materials (e.g., Pharmaceutical Secondary Standards, PHR1751) with ≥99% purity .
- Characterize each batch via DSC (melting point: ~225°C) and FTIR (amide I band at 1650 cm⁻¹) .
- Pre-test formulations in a pilot cohort to confirm bioavailability using AUC₀–24h calculations .
Data Analysis & Reporting
Q. How should researchers address conflicting results in guanfacine’s efficacy across different anxiety models?
- Conduct meta-analyses of published data, stratifying by model type (e.g., elevated plus maze vs. social defeat).
- Apply Bayesian statistics to quantify uncertainty in effect sizes .
- Report negative results transparently, detailing experimental conditions (e.g., dosing schedules, animal strain) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in guanfacine studies?
- Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values.
- Apply ANOVA with Tukey’s post hoc test for multi-group comparisons.
- For behavioral data, employ mixed-effects models to account for inter-individual variability .
Q. How can researchers ensure reproducibility when publishing guanfacine-related findings?
- Deposit raw data (e.g., HPLC chromatograms, binding curves) in public repositories like Zenodo.
- Adhere to ARRIVE guidelines for animal studies, including detailed methods for blinding and randomization .
- Validate key results using orthogonal assays (e.g., electrophysiology alongside cAMP measurements) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
